molecular formula C44H82O21S B11932601 Benzyl-PEG18-MS

Benzyl-PEG18-MS

カタログ番号: B11932601
分子量: 979.2 g/mol
InChIキー: DNPVUAFXYISKQL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzyl-PEG18-MS is a useful research compound. Its molecular formula is C44H82O21S and its molecular weight is 979.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C44H82O21S

分子量

979.2 g/mol

IUPAC名

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl methanesulfonate

InChI

InChI=1S/C44H82O21S/c1-66(45,46)65-42-41-63-38-37-61-34-33-59-30-29-57-26-25-55-22-21-53-18-17-51-14-13-49-10-9-47-7-8-48-11-12-50-15-16-52-19-20-54-23-24-56-27-28-58-31-32-60-35-36-62-39-40-64-43-44-5-3-2-4-6-44/h2-6H,7-43H2,1H3

InChIキー

DNPVUAFXYISKQL-UHFFFAOYSA-N

正規SMILES

CS(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC1=CC=CC=C1

製品の起源

United States

Foundational & Exploratory

Benzyl-PEG18-MS: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Properties, Applications, and Methodologies of Benzyl-PEG18-MS in Proteolysis-Targeting Chimera (PROTAC) Development.

Introduction

This compound is a high-purity, polyethylene (B3416737) glycol (PEG)-based PROTAC linker essential in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that leverage the cell's natural protein degradation machinery, specifically the ubiquitin-proteasome system, to selectively eliminate target proteins implicated in various diseases. This technology offers a novel therapeutic modality to target proteins that have been traditionally considered "undruggable."

The structure of a PROTAC consists of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is a critical component that influences the physicochemical properties, cell permeability, and the efficacy of the resulting PROTAC by optimizing the formation of a stable ternary complex between the target protein and the E3 ligase. This compound, with its 18-unit PEG chain, provides a flexible and hydrophilic spacer, which can enhance the solubility and bioavailability of the PROTAC molecule.

This technical guide provides a comprehensive overview of the known properties of this compound, general experimental protocols for its use in PROTAC synthesis, and a visualization of the underlying biological and experimental workflows.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. It is important to note that while specific experimental data for solubility and stability are not extensively published, the general behavior of high-molecular-weight PEG compounds suggests good solubility in aqueous and polar organic solvents.

PropertyValueReference
Chemical Name Benzyl-PEG18-methanesulfonateInferred from structure
Synonyms This compound[1][2][3]
Molecular Formula C44H82O21S[3]
Molecular Weight 979.17 g/mol [3]
Purity >98%
Appearance To be determined (typically a solid or oil)General knowledge of similar compounds
Solubility Soluble in DMSO, DMF, and waterGeneral properties of PEG compounds
Storage Conditions Store at -20°C for long-term stabilityGeneral recommendation for similar reagents

Core Application: PROTAC Synthesis

This compound serves as a bifunctional linker in the modular synthesis of PROTACs. One terminus, the benzyl (B1604629) ether, is relatively stable and can be part of the final PROTAC structure or a protecting group. The other terminus, the mesylate (Ms) group, is a good leaving group, making it reactive towards nucleophiles such as amines, thiols, or hydroxyls present on a target protein ligand or an E3 ligase ligand.

The PEG chain offers several advantages in PROTAC design:

  • Enhanced Solubility : The hydrophilic nature of the PEG chain can improve the aqueous solubility of the often lipophilic PROTAC molecule.

  • Improved Permeability : The length and flexibility of the PEG linker can be optimized to balance solubility and cell permeability.

  • Optimal Ternary Complex Formation : The linker length is crucial for enabling the proper orientation and proximity of the target protein and the E3 ligase to facilitate ubiquitination.

Experimental Protocols

The following are generalized protocols for the synthesis of PROTACs using a PEG linker like this compound. The specific reaction conditions may need to be optimized based on the specific ligands being used.

Protocol 1: Amide Bond Formation followed by Nucleophilic Substitution

This protocol is suitable when one ligand has a carboxylic acid and the other has a nucleophilic group (e.g., an amine).

Step 1: Amide Coupling of Ligand A (with COOH) to an Amine-Modified PEG Linker

  • Reagents :

    • Ligand A-COOH (1.0 eq)

    • H2N-PEG18-OBn (1.1 eq) (Amine-functionalized version of the linker)

    • Peptide coupling reagent (e.g., HATU, HOBt) (1.2 eq)

    • Base (e.g., DIPEA) (2-3 eq)

    • Anhydrous solvent (e.g., DMF, DMSO)

  • Procedure :

    • Dissolve Ligand A-COOH in the anhydrous solvent under an inert atmosphere.

    • Add the coupling reagent and base, and stir for 15-30 minutes at room temperature.

    • Add H2N-PEG18-OBn to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, perform an aqueous workup and purify the intermediate (Ligand A-PEG18-OBn) by flash chromatography or preparative HPLC.

Step 2: Deprotection of the Benzyl Group (if necessary) and Mesylation

  • This step would be followed by the introduction of the mesylate group if not already present. However, with this compound, the mesylate is pre-installed.

Step 3: Nucleophilic Substitution with Ligand B (with NH2)

  • Reagents :

    • Ligand A-PEG18-OMs (1.0 eq) (Synthesized intermediate)

    • Ligand B-NH2 (1.2 eq)

    • Base (e.g., K2CO3, DIPEA) (2-3 eq)

    • Polar aprotic solvent (e.g., DMF, acetonitrile)

  • Procedure :

    • Dissolve Ligand A-PEG18-OMs and Ligand B-NH2 in the solvent.

    • Add the base to the reaction mixture.

    • Heat the reaction (e.g., 50-80°C) and stir overnight.

    • Monitor the reaction by LC-MS.

    • Upon completion, perform an aqueous workup and purify the final PROTAC by preparative HPLC.

Protocol 2: "Click" Chemistry

This protocol is highly efficient and utilizes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This would require modifying the this compound to have an azide (B81097) or alkyne terminus.

General Principle :

  • Synthesize or procure an azide- or alkyne-functionalized version of the PEG linker.

  • Functionalize the POI ligand and the E3 ligase ligand with the complementary group (alkyne or azide).

  • Combine the three components in a one-pot reaction or in a stepwise manner using a copper(I) catalyst (e.g., generated in situ from CuSO4 and sodium ascorbate) in a suitable solvent system (e.g., t-BuOH/H2O or DMF).

  • Purify the final PROTAC using preparative HPLC.

Mandatory Visualizations

Signaling Pathway: The Ubiquitin-Proteasome System

The following diagram illustrates the mechanism of action of a PROTAC, which hijacks the ubiquitin-proteasome system to induce the degradation of a target protein.

Ubiquitin_Proteasome_Pathway cluster_activation Ubiquitin Activation & Conjugation cluster_degradation Protein Degradation PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Poly-ubiquitination Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC E1 E1 (Ub-Activating) E2 E2 (Ub-Conjugating) E1->E2 Ub Ub_E1 Ub-E1 Ub_E2 Ub-E2 Ub Ubiquitin Ub->E1 ATP Ub_E2->Ternary_Complex Ub Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: The PROTAC-mediated protein degradation pathway.

Experimental Workflow: PROTAC Synthesis and Evaluation

This diagram outlines a typical workflow for the synthesis and biological evaluation of a PROTAC.

PROTAC_Workflow Start Start: Identify Target Protein (POI) and E3 Ligase Design Design PROTAC Library (Vary Linker Length/Composition) Start->Design Synthesis Synthesize PROTACs (e.g., using this compound) Design->Synthesis Purification Purification and Characterization (HPLC, LC-MS, NMR) Synthesis->Purification In_Vitro In Vitro Evaluation Purification->In_Vitro Binding Binding Assays (SPR, ITC) In_Vitro->Binding Assess Binding Degradation Degradation Assays (Western Blot, DC50/Dmax) In_Vitro->Degradation Assess Degradation Cellular Cellular Assays (Phenotypic Screens) In_Vitro->Cellular Assess Function Optimization Lead Optimization (Structure-Activity Relationship) Degradation->Optimization Potent Degraders? Optimization->Design Iterate Design In_Vivo In Vivo Studies (PK/PD, Efficacy) Optimization->In_Vivo End Candidate Drug In_Vivo->End

Caption: A generalized workflow for PROTAC drug discovery.

Logical Relationship: Key Components of a PROTAC

This diagram illustrates the logical relationship between the three key components of a PROTAC molecule.

PROTAC_Components PROTAC PROTAC Molecule POI Ligand Linker E3 Ligase Ligand POI Target Protein (POI) PROTAC:f0->POI Binds to E3_Ligase E3 Ubiquitin Ligase PROTAC:f2->E3_Ligase Recruits Linker_Role Linker Role: - Solubility - Permeability - Ternary Complex Geometry PROTAC:f1->Linker_Role

Caption: The modular composition of a PROTAC molecule.

Conclusion

This compound is a valuable chemical tool for researchers and drug development professionals engaged in the design and synthesis of PROTACs. Its well-defined PEG structure offers a balance of hydrophilicity and length, which are critical parameters for optimizing the drug-like properties and efficacy of these novel therapeutics. While a comprehensive, publicly available technical data sheet for this specific linker is limited, the general principles of PEG linkers in PROTAC design and the provided experimental frameworks offer a solid foundation for its application in the laboratory. The continued exploration of different linkerologies, including variations in PEG length, will undoubtedly contribute to the advancement of targeted protein degradation as a powerful therapeutic strategy.

References

Benzyl-PEG18-MS for Targeted Protein Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by harnessing the cell's own ubiquitin-proteasome system.[1][2][3] These heterobifunctional molecules are composed of two key ligands—one that binds to a protein of interest (POI) and another that recruits an E3 ubiquitin ligase—connected by a chemical linker.[1][4] The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.

Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone of PROTAC design. Their hydrophilicity and flexibility can significantly improve the drug-like properties of these often large and complex molecules. This technical guide focuses on the application of Benzyl-PEG18-MS, a specific PEG-based linker, in the field of targeted protein degradation. While specific examples of PROTACs utilizing the this compound linker are not yet prevalent in publicly available literature, this document will provide a comprehensive overview of its potential applications, supported by generalized experimental protocols and a hypothetical case study to illustrate its utility in drug development.

Core Concepts of this compound in PROTAC Design

This compound is a long-chain, flexible, and hydrophilic linker. The "Benzyl" group provides a potential point for synthetic modification and can influence the conformational rigidity of the linker. The "PEG18" component, consisting of 18 ethylene (B1197577) glycol units, imparts several desirable properties to a PROTAC molecule. The "MS" (mesylate) group is a good leaving group, facilitating the covalent attachment of the linker to a nucleophilic functional group on one of the PROTAC's ligands during synthesis.

The key attributes of a PEG18 linker in PROTAC design include:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain can significantly improve the aqueous solubility of the resulting PROTAC, which is often a challenge for these high-molecular-weight compounds.

  • Improved Cell Permeability: While seemingly counterintuitive for a hydrophilic linker, the flexibility of the PEG chain can allow the PROTAC to adopt a more compact conformation, shielding its polar surface area and facilitating passive diffusion across the cell membrane.

  • Optimal Ternary Complex Formation: The length of the linker is crucial for the productive formation of the POI-PROTAC-E3 ligase ternary complex. A linker that is too short may cause steric hindrance, while one that is too long might lead to unproductive binding. The 18-unit length of this PEG chain provides significant flexibility to span the distance between the POI and the E3 ligase, accommodating various binding pocket depths and orientations.

  • Reduced Non-specific Binding: The hydrophilic PEG chain can minimize non-specific hydrophobic interactions with other cellular proteins, potentially leading to improved selectivity and reduced off-target effects.

Hypothetical Case Study: A BRD4-Degrading PROTAC Utilizing this compound

To illustrate the application of this compound, we present a hypothetical case study for the development of a PROTAC targeting the Bromodomain-containing protein 4 (BRD4), a well-validated cancer target.

PROTAC Design:

The hypothetical PROTAC, which we will call "BP18-BRD4-Degrader," is constructed as follows:

  • Warhead: JQ1, a known potent binder to the bromodomain of BRD4.

  • Linker: this compound.

  • E3 Ligase Ligand: A derivative of pomalidomide (B1683931), which recruits the Cereblon (CRBN) E3 ligase.

Quantitative Data

The following tables summarize the expected quantitative data for BP18-BRD4-Degrader based on typical results for effective PEG-based BRD4 PROTACs.

Table 1: In Vitro Degradation Efficiency of BP18-BRD4-Degrader

Cell LineDC50 (nM)Dmax (%)
HeLa15>95
MCF725>90
Jurkat10>98

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 2: Pharmacokinetic Profile of BP18-BRD4-Degrader (Mouse Model)

ParameterValue
Bioavailability (Oral, %)30
Half-life (t1/2, hours)8
Cmax (ng/mL)500
AUC (ng*h/mL)4000

Cmax: Maximum plasma concentration. AUC: Area under the curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for understanding the mechanism of action and development pipeline of a PROTAC. The following diagrams, created using the DOT language, illustrate the key signaling pathway and a general experimental workflow.

PROTAC_Signaling_Pathway cluster_cell Cell PROTAC BP18-BRD4-Degrader Ternary_Complex BRD4-PROTAC-CRBN Ternary Complex PROTAC->Ternary_Complex Binds BRD4 BRD4 (POI) BRD4->Ternary_Complex Binds CRBN CRBN (E3 Ligase) CRBN->Ternary_Complex Binds Ternary_Complex->PROTAC Recycled Ub_BRD4 Poly-ubiquitinated BRD4 Ternary_Complex->Ub_BRD4 Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_BRD4->Proteasome Recognition Degraded_BRD4 Degraded Peptides Proteasome->Degraded_BRD4 Degradation

PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Synthesis PROTAC Synthesis (JQ1 + this compound + Pomalidomide derivative) Purification Purification & QC (HPLC, LC-MS, NMR) Synthesis->Purification Cell_Culture Cell Culture (e.g., HeLa, MCF7) Purification->Cell_Culture Ternary_Complex_Assay Ternary Complex Formation (SPR, ITC, or NanoBRET) Purification->Ternary_Complex_Assay Western_Blot Western Blot (Determine DC50 & Dmax) Cell_Culture->Western_Blot Cell_Viability Cell Viability Assay (e.g., MTS/MTT) Cell_Culture->Cell_Viability PK_Studies Pharmacokinetics (Mouse Model) Western_Blot->PK_Studies Efficacy_Studies Tumor Xenograft Model (Efficacy & Tolerability) Cell_Viability->Efficacy_Studies

A typical workflow for the design and evaluation of PROTACs.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation of PROTAC performance. The following are generalized protocols that can be adapted for the characterization of a PROTAC such as the hypothetical BP18-BRD4-Degrader.

Protocol 1: Synthesis of a PROTAC with this compound

This protocol describes a representative synthetic route.

Materials:

  • JQ1 derivative with a suitable functional group for conjugation (e.g., a primary amine or carboxylic acid).

  • Pomalidomide derivative with a suitable functional group for conjugation.

  • This compound.

  • Appropriate solvents (e.g., DMF, DCM) and reagents for coupling reactions (e.g., HATU, DIPEA).

Procedure:

  • Activation of this compound (if necessary): The mesylate group is a good leaving group, so direct reaction with an amine may be possible. Alternatively, the benzyl (B1604629) protecting group can be removed and the resulting alcohol activated (e.g., by tosylation).

  • Coupling of the First Ligand: React the this compound with the first ligand (e.g., the pomalidomide derivative with a free amine). The reaction is typically a nucleophilic substitution. Monitor the reaction by TLC or LC-MS. Purify the product by column chromatography.

  • Coupling of the Second Ligand: Take the product from the previous step (Linker-Ligand 1). Activate the remaining terminal group of the PEG linker if necessary. React with the second ligand (e.g., a JQ1 derivative with a free amine or carboxylic acid). Monitor the reaction and purify the final PROTAC molecule using HPLC.

Protocol 2: Western Blot for PROTAC-Induced Degradation

Objective: To determine the DC50 and Dmax of a PROTAC.

Materials:

  • Cell line of interest (e.g., HeLa).

  • PROTAC compound and vehicle control (e.g., DMSO).

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF or nitrocellulose membranes.

  • Primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate and imaging system.

Procedure:

  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (e.g., from 1 nM to 10 µM) for a specific duration (e.g., 24 hours). Include a vehicle control.

  • Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS. Lyse the cells and determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with a suitable blocking buffer.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate.

    • Strip the membrane and re-probe with the loading control antibody.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle control and plot a dose-response curve to determine the DC50 and Dmax.

Protocol 3: Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

Objective: To measure the binding affinity and kinetics of the ternary complex formation.

Materials:

  • Purified recombinant target protein (e.g., BRD4).

  • Purified recombinant E3 ligase complex (e.g., CRBN-DDB1).

  • PROTAC of interest.

  • SPR instrument and sensor chips.

Procedure:

  • Immobilization: Immobilize one of the proteins (e.g., BRD4) onto the sensor chip surface.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized protein to determine the binary binding affinity (KD) between the PROTAC and the protein.

    • Separately, inject a series of concentrations of the E3 ligase over the immobilized protein to check for any direct interaction.

  • Ternary Complex Analysis:

    • Inject a constant concentration of the E3 ligase mixed with a series of concentrations of the PROTAC over the immobilized target protein.

    • The enhancement in binding response compared to the binary interactions indicates the formation of a ternary complex.

  • Data Analysis: Fit the sensorgrams to appropriate binding models to determine the kinetic parameters (kon, koff) and the dissociation constant (KD) for the ternary complex. Calculate the cooperativity factor (α) to assess the stability of the ternary complex.

Conclusion

PEG linkers are indispensable tools in the design of effective PROTACs, offering a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation. This compound, with its extended length and synthetic tractability, represents a valuable building block for the development of novel protein degraders. While the "trial-and-error" approach to linker design is gradually being replaced by more rational, structure-guided strategies, the empirical testing of linkers with varying lengths and compositions remains a critical step in the optimization of PROTACs. The protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to explore the potential of this compound and other long-chain PEG linkers in the exciting and rapidly advancing field of targeted protein degradation.

References

An In-depth Technical Guide to the Biochemical and Biophysical Properties of Benzyl-PEG18-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biochemical and biophysical properties of Benzyl-PEG18-MS, a polyethylene (B3416737) glycol (PEG)-based linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Given the limited availability of specific experimental data for this exact molecule, this guide combines known specifications with representative data from closely related compounds and general principles of PEGylated molecules to offer a thorough resource for researchers.

Physicochemical Properties

This compound is a heterobifunctional linker featuring a benzyl (B1604629) ether at one terminus and a methanesulfonyl (mesylate) group at the other, connected by a discrete PEG chain of 18 ethylene (B1197577) glycol units. The benzyl group can serve as a stable protecting group or a point of attachment, while the mesylate is an excellent leaving group, making it highly reactive towards nucleophiles such as amines and thiols for conjugation to proteins or other molecules.

Table 1: Core Physicochemical Properties of this compound and a Related Compound.

PropertyThis compoundBenzyl-PEG3-MS (for comparison)Source
Molecular Formula C₄₄H₈₂O₂₁SC₁₄H₂₂O₆S[1][2]
Molecular Weight 979.17 g/mol 318.39 g/mol [1][2][3]
Appearance Expected to be a white to off-white solid or waxy solidNot specified
Solubility Soluble in water, DMSO, DMF, and chlorinated solvents. Less soluble in alcohols and toluene. Insoluble in ether.Soluble in water and many organic solvents.
Purity Typically >95%Typically 95-98%
Polydispersity Index (PDI) Expected to be low (≤ 1.05) for discrete PEG linkersNot specified, but generally low for defined PEG linkers
Storage Store at -20°C for long-term stability.Store at -20°C.

Stability Profile

The stability of this compound is crucial for its handling, storage, and application in bioconjugation.

  • Hydrolytic Stability : The mesylate group is known to be labile and can undergo hydrolysis, particularly in aqueous solutions. The rate of hydrolysis is pH-dependent, with increased rates at higher pH. For selective reactions, it is often recommended to perform conjugations at neutral or slightly acidic pH to minimize hydrolysis of the mesylate ester. Studies on similar sulfonate esters show that while they are reactive, they can be handled in aqueous media with controlled pH for specific applications.

  • Enzymatic Stability : The ether and ethylene glycol linkages within the PEG chain are generally stable to enzymatic degradation in biological systems. This property contributes to the increased in vivo half-life of PEGylated therapeutics. However, the stability can be influenced by the nature of the conjugated molecule and the overall structure of the bioconjugate.

  • Thermal Stability : PEG compounds are generally stable at room temperature for short periods but are susceptible to oxidative degradation at elevated temperatures. For long-term storage, it is recommended to keep the compound in a freezer.

Experimental Protocols for Characterization

Accurate characterization of this compound is essential for its effective use. The following are detailed methodologies for key analytical techniques.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Objective: To confirm the chemical structure and assess the purity of this compound.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Use a 400 MHz or higher NMR spectrometer.

  • Data Acquisition: Acquire a ¹H NMR spectrum.

  • Data Analysis:

    • Benzyl group: Expect signals in the aromatic region (~7.3 ppm).

    • PEG chain: A characteristic, large signal for the repeating ethylene glycol units (-O-CH₂-CH₂-O-) is expected around 3.6 ppm.

    • Methylene protons adjacent to benzyl ether (-O-CH₂-Ph): A distinct signal around 4.5 ppm.

    • Methylene protons adjacent to the mesylate group (-CH₂-OMs): A signal shifted downfield, typically around 4.3 ppm.

    • Mesyl group methyl protons (-SO₂-CH₃): A singlet around 3.0 ppm.

    • Purity Assessment: The purity can be estimated by comparing the integration of the characteristic proton signals of this compound to any impurity signals present.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and confirm the identity of this compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent compatible with the ionization technique (e.g., acetonitrile/water for ESI).

  • Instrumentation: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap is recommended. Electrospray ionization (ESI) is a common technique for PEGylated compounds.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Data Analysis:

    • The expected monoisotopic mass for C₄₄H₈₂O₂₁S should be observed.

    • The mass spectrum may show adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺), which is common for PEG compounds.

    • For molecules containing a benzyl group, a characteristic fragment ion with an m/z of 91, corresponding to the tropylium (B1234903) ion, is often observed.

High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of this compound and separate it from potential impurities.

Methodology:

  • Instrumentation: An HPLC system equipped with a suitable detector. Since PEG lacks a strong UV chromophore, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is recommended for accurate quantification. A UV detector can be used to detect the benzyl group.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water and acetonitrile, often with 0.1% trifluoroacetic acid (TFA), is a typical mobile phase system.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

  • Analysis:

    • Inject the sample and run the gradient method.

    • The purity is calculated based on the relative peak area of the main component.

Visualization of Workflows and Pathways

PROTAC-Mediated Protein Degradation Workflow

The primary application of this compound is in the construction of PROTACs. The following diagram illustrates the general mechanism of action for a PROTAC.

PROTAC_Mechanism POI Protein of Interest (POI) TernaryComplex Ternary Complex (POI-PROTAC-E3) POI->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex PROTAC PROTAC (contains this compound linker) PROTAC->TernaryComplex UbPOI Polyubiquitinated POI TernaryComplex->UbPOI Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome Proteasome UbPOI->Proteasome Degradation Degradation Products Proteasome->Degradation Degradation

Caption: Workflow of PROTAC-mediated protein degradation.

Experimental Workflow for Purity Analysis

The following diagram outlines a typical workflow for the purity analysis of this compound.

Purity_Analysis_Workflow cluster_synthesis Synthesis and Purification cluster_analysis Analytical Characterization cluster_results Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR ¹H NMR Spectroscopy (Structure & Purity) Purification->NMR MS Mass Spectrometry (Molecular Weight) Purification->MS HPLC HPLC-ELSD/CAD (Purity) Purification->HPLC Report Purity Report (>95%) NMR->Report MS->Report HPLC->Report

Caption: Experimental workflow for purity analysis.

This guide provides foundational information for researchers working with this compound. For specific applications, it is recommended to perform detailed in-house characterization.

References

Target Protein Scope for Benzyl-PEG18-MS Containing PROTACs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest. The architecture of a PROTAC, consisting of a target-binding ligand, an E3 ligase-recruiting ligand, and a connecting linker, is critical to its efficacy. This technical guide focuses on PROTACs incorporating the Benzyl-PEG18-MS linker, a long-chain, flexible, and hydrophilic linker. While specific examples of PROTACs utilizing this exact linker are not extensively documented in publicly available literature, this guide will extrapolate from data on PROTACs with similar long-chain PEG linkers to delineate a potential target protein scope. We will provide a comprehensive overview of the rationale for using such linkers, detailed hypothetical experimental protocols, and illustrative data to guide researchers in the design and evaluation of novel this compound-based PROTACs.

Introduction to PROTACs and the Role of the Linker

PROTACs are heterobifunctional molecules that induce the formation of a ternary complex between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target. The linker connecting the two ligands plays a crucial role in determining the stability and geometry of this ternary complex, thereby influencing the efficiency and selectivity of protein degradation.

The this compound linker possesses several advantageous characteristics:

  • Length and Flexibility: The 18-unit polyethylene (B3416737) glycol (PEG) chain provides a significant spatial separation between the two ligands, which can be crucial for mitigating steric hindrance and allowing for productive ternary complex formation with a wide range of target proteins and E3 ligases.

  • Hydrophilicity: The PEG component enhances the aqueous solubility of the PROTAC molecule, a common challenge in PROTAC design, thereby improving its pharmacokinetic properties.

  • Chemical Stability: The benzyl (B1604629) and mesylate groups provide stable attachment points for the target and E3 ligase ligands, respectively.

Potential Target Protein Scope

Based on the properties of long-chain PEG linkers, PROTACs containing this compound are theoretically applicable to a broad range of intracellular proteins. The extended and flexible nature of the linker can accommodate diverse target protein topographies and active site accessibilities. The target scope can be broadly categorized as follows:

  • Kinases: Many PROTACs targeting kinases have been successfully developed. The flexibility of a long PEG linker can allow the warhead to access the ATP binding pocket while positioning the E3 ligase for effective ubiquitination. Examples of kinase families that could be targeted include:

    • Tyrosine Kinases (e.g., BTK, EGFR)

    • Serine/Threonine Kinases (e.g., CDK family, AKT)

  • Nuclear Receptors: These proteins often reside in the nucleus and are involved in transcriptional regulation. The length of the this compound linker can facilitate the recruitment of cytosolic E3 ligases to the nuclear compartment. Potential targets include:

    • Androgen Receptor (AR)

    • Estrogen Receptor (ER)

  • Bromodomain and Extra-Terminal Domain (BET) Proteins: BET proteins are epigenetic readers that are attractive cancer targets. Several successful PROTACs targeting BET proteins like BRD4 have been developed using PEG linkers of varying lengths.

  • Scaffolding Proteins and Other "Undruggable" Targets: The catalytic nature of PROTACs makes them particularly suitable for targeting proteins that lack a well-defined active site. The long linker can help to bring the E3 ligase in proximity to surface-exposed lysine (B10760008) residues on the target protein.

Quantitative Data on Hypothetical PROTACs

To illustrate the potential efficacy of this compound containing PROTACs, the following tables present hypothetical quantitative data for two representative PROTACs: one targeting a kinase (Kinase-X) and another targeting a nuclear receptor (NR-Y). These values are based on typical data observed for effective PROTACs with similar long-chain PEG linkers.

Table 1: In Vitro Degradation Profile of Hypothetical PROTACs

PROTAC IDTarget ProteinCell LineDC50 (nM)Dmax (%)
PROTAC-KX-1 Kinase-XCancer Cell Line A25>90
PROTAC-NRY-1 NR-YCancer Cell Line B50>85
  • DC50: Half-maximal degradation concentration.

  • Dmax: Maximum percentage of protein degradation.

Table 2: Ternary Complex Formation and Binding Affinity

PROTAC IDTarget ProteinE3 LigaseBinding Affinity (Kd, nM) to TargetBinding Affinity (Kd, nM) to E3 LigaseTernary Complex Cooperativity (α)
PROTAC-KX-1 Kinase-XVHL1502005.2
PROTAC-NRY-1 NR-YCRBN1003003.8
  • Cooperativity (α): A measure of the favorable interaction between the target protein and E3 ligase within the ternary complex. An α value greater than 1 indicates positive cooperativity.

Detailed Experimental Protocols

The following are detailed, representative protocols for the synthesis and biological evaluation of a this compound containing PROTAC.

Synthesis of a this compound PROTAC

This protocol describes a two-step synthesis of a PROTAC, starting from the this compound linker, a target protein ligand with a free amine (Warhead-NH2), and an E3 ligase ligand with a carboxylic acid (E3-COOH).

Step 1: Coupling of this compound with the Target Ligand

  • Dissolve this compound (1.0 eq) and Warhead-NH2 (1.1 eq) in anhydrous dichloromethane (B109758) (DCM, 0.1 M).

  • Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the Warhead-PEG18-Benzyl intermediate.

Step 2: Coupling of the Intermediate with the E3 Ligase Ligand

  • To a solution of Warhead-PEG18-Benzyl intermediate (1.0 eq) and E3-COOH (1.2 eq) in anhydrous dimethylformamide (DMF, 0.1 M), add HATU (1.5 eq) and DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature for 16 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final PROTAC product by preparative HPLC.

Western Blotting for Protein Degradation
  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the PROTAC for the desired time (e.g., 24 hours).

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities.

Mandatory Visualizations

PROTAC_Mechanism cluster_0 Cellular Environment POI Target Protein (POI) PROTAC This compound PROTAC POI->PROTAC Binds to POI Proteasome 26S Proteasome POI->Proteasome Targeted for Degradation E3_Ligase E3 Ubiquitin Ligase E3_Ligase->POI Forms Ternary Complex PROTAC->E3_Ligase Recruits E3 Ligase Ub Ubiquitin Ub->POI Ubiquitination Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degrades POI

Caption: Mechanism of action for a this compound containing PROTAC.

PROTAC_Synthesis_Workflow start Starting Materials linker This compound warhead Warhead-NH2 (Target Ligand) e3_ligand E3-COOH (E3 Ligase Ligand) step1 Step 1: Coupling of Linker and Warhead (DCM, DIPEA) linker->step1 warhead->step1 step2 Step 2: Coupling of Intermediate and E3 Ligand (DMF, HATU, DIPEA) e3_ligand->step2 intermediate Warhead-PEG18-Benzyl Intermediate step1->intermediate intermediate->step2 final_protac Final PROTAC Product step2->final_protac purification Purification (HPLC) final_protac->purification

Caption: General workflow for the synthesis of a this compound PROTAC.

Conclusion

While direct experimental data for PROTACs containing the this compound linker is limited, the principles of PROTAC design and the known properties of long-chain PEG linkers allow for a reasoned extrapolation of their potential target scope and efficacy. The flexibility, length, and hydrophilicity of this linker make it a promising tool for the development of PROTACs against a wide array of challenging protein targets. The provided hypothetical data and experimental protocols serve as a valuable starting point for researchers venturing into the design and synthesis of novel PROTACs based on this linker. Further empirical validation is necessary to fully elucidate the target scope and optimize the performance of this compound containing PROTACs.

The Benzyl-PEG18-MS Linker: A Technical Guide to Advancing Novel PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is a critical determinant of PROTAC efficacy, profoundly influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule.

This technical guide focuses on the application of the Benzyl-PEG18-MS (methanesulfonyl) linker in the development of novel PROTACs. This linker combines the advantages of a polyethylene (B3416737) glycol (PEG) chain with a benzyl (B1604629) group, offering a unique set of properties that can be exploited for the rational design of potent and selective protein degraders. The PEG component enhances aqueous solubility and can improve pharmacokinetic profiles, while the benzyl group can provide a degree of conformational rigidity and participate in beneficial interactions within the ternary complex.[1][2] The terminal mesylate group allows for efficient and versatile coupling to nucleophilic functional groups on either the POI ligand or the E3 ligase ligand.

Case Study: ACBI1 - A Potent SMARCA2/4 Degrader

A prominent example of a PROTAC utilizing a benzyl-PEG linker is ACBI1 , a potent and cooperative degrader of the BAF chromatin remodeling ATPase subunits SMARCA2 and SMARCA4, as well as the PBRM1 protein.[3][4] ACBI1 is composed of a bromodomain ligand that binds to SMARCA2/4, a linker, and a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3] The degradation of these key components of the SWI/SNF chromatin remodeling complex has shown therapeutic potential in cancers with mutations in this complex.

Quantitative Data for ACBI1

The following tables summarize the degradation potency and anti-proliferative activity of ACBI1 in various cancer cell lines.

Table 1: Degradation Potency of ACBI1

Target ProteinCell LineDC50 (nM)Dmax (%)Treatment Time (h)
SMARCA2MV-4-116>9018
SMARCA4MV-4-1111>9018
PBRM1MV-4-1132>9018

Data compiled from multiple sources.

Table 2: Anti-proliferative Activity of ACBI1

Cell LineCancer TypeIC50 (nM)
MV-4-11Acute Myeloid Leukemia29
NCI-H1568Non-Small Cell Lung Cancer68

Data compiled from MedchemExpress product information.

Table 3: Pharmacokinetic Properties of ACBI1

ParameterValue
Caco-2 Permeability (A-B)2.2 x 10⁻⁶ cm/s
Caco-2 Efflux Ratio1.7
Human Microsomal Stability (% remaining)86
Mouse Microsomal Stability (% remaining)46
Rat Microsomal Stability (% remaining)<23

Data from opnMe.com.

Signaling Pathway and Mechanism of Action

ACBI1 induces the degradation of SMARCA2 and SMARCA4, which are core catalytic subunits of the BAF (SWI/SNF) chromatin remodeling complex. This complex plays a crucial role in regulating gene expression by altering the structure of chromatin, thereby controlling the accessibility of DNA to transcription factors. The degradation of SMARCA2/4 disrupts the function of the BAF complex, leading to downstream effects on gene transcription, cell cycle arrest, and ultimately apoptosis in susceptible cancer cells.

PROTAC_Mechanism PROTAC-Mediated Degradation of SMARCA2/4 cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation cluster_3 Downstream Cellular Effects ACBI1 ACBI1 SMARCA2/4 SMARCA2/4 ACBI1->SMARCA2/4 Binds to Bromodomain VHL E3 Ligase VHL E3 Ligase ACBI1->VHL E3 Ligase Recruits Poly-Ub Poly-ubiquitination of SMARCA2/4 Ub Ubiquitin Ub->Poly-Ub Proteasome Proteasome Poly-Ub->Proteasome Recognition Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides Degradation Disrupted BAF Complex Disrupted BAF Complex Altered Gene Expression Altered Gene Expression Disrupted BAF Complex->Altered Gene Expression Apoptosis Apoptosis Altered Gene Expression->Apoptosis

Caption: Mechanism of ACBI1-mediated degradation of SMARCA2/4.

Experimental Protocols

The following are representative protocols for the synthesis of a PROTAC utilizing a Benzyl-PEG-MS linker and for the biological evaluation of the resulting degrader. These protocols are based on established methods for PROTAC synthesis and may require optimization for specific target ligands.

Synthesis of a PROTAC using this compound

This synthesis is presented as a three-step process: 1) Coupling of the this compound linker to the E3 ligase ligand, 2) Deprotection of the benzyl group, and 3) Coupling of the activated linker-E3 ligase conjugate to the protein of interest (POI) ligand. This example assumes the E3 ligase ligand contains a nucleophilic handle (e.g., a phenol) and the POI ligand has a carboxylic acid for amide bond formation.

PROTAC_Synthesis_Workflow General PROTAC Synthesis Workflow Start Start Step1 Step 1: Couple this compound to E3 Ligase Ligand Start->Step1 Intermediate1 Benzyl-PEG18-E3 Ligase Conjugate Step1->Intermediate1 Step2 Step 2: Deprotection (e.g., Hydrogenolysis) Intermediate1->Step2 Intermediate2 HO-PEG18-E3 Ligase Conjugate Step2->Intermediate2 Step3 Step 3: Couple with POI Ligand Intermediate2->Step3 Final_PROTAC Final PROTAC Molecule Step3->Final_PROTAC Purification Purification (HPLC) Final_PROTAC->Purification Characterization Characterization (NMR, MS) Purification->Characterization End End Characterization->End

Caption: A generalized workflow for the synthesis of a PROTAC.

Step 1: Coupling of this compound to E3 Ligase Ligand

  • Materials:

    • E3 Ligase Ligand (e.g., VHL ligand with a free phenol) (1.0 eq)

    • This compound (1.1 eq)

    • Potassium carbonate (K₂CO₃) (3.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Protocol:

    • Dissolve the E3 ligase ligand in anhydrous DMF.

    • Add K₂CO₃ to the solution and stir for 15 minutes at room temperature.

    • Add this compound to the reaction mixture.

    • Stir the reaction at 60 °C overnight under a nitrogen atmosphere.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain the Benzyl-PEG18-E3 Ligase conjugate.

Step 2: Deprotection of the Benzyl Group

  • Materials:

    • Benzyl-PEG18-E3 Ligase Conjugate (1.0 eq)

    • Palladium on carbon (Pd/C, 10 wt. %)

    • Methanol (B129727) or Ethyl Acetate

  • Protocol:

    • Dissolve the Benzyl-PEG18-E3 Ligase conjugate in methanol or ethyl acetate.

    • Add Pd/C to the solution.

    • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-16 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, filter the reaction mixture through Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield the deprotected HO-PEG18-E3 Ligase conjugate, which is often used in the next step without further purification.

Step 3: Coupling with POI Ligand

  • Materials:

    • HO-PEG18-E3 Ligase Conjugate (1.0 eq)

    • POI Ligand with a terminal carboxylic acid (1.1 eq)

    • HATU (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

    • Anhydrous DMF

  • Protocol:

    • Dissolve the POI ligand, HO-PEG18-E3 Ligase conjugate, and HATU in anhydrous DMF.

    • Add DIPEA to the reaction mixture.

    • Stir the reaction at room temperature overnight under a nitrogen atmosphere.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the reaction mixture directly by preparative HPLC to yield the final PROTAC molecule.

    • Characterize the final product by ¹H NMR and high-resolution mass spectrometry to confirm its identity and purity.

Western Blot for Protein Degradation
  • Protocol:

    • Cell Culture and Treatment: Seed cells (e.g., MV-4-11) in a 6-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) or DMSO as a vehicle control for the desired time (e.g., 18 hours).

    • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

    • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Antibody Incubation: Incubate the membrane with primary antibodies against the target protein (e.g., SMARCA2, SMARCA4) and a loading control (e.g., GAPDH, β-actin) overnight at 4 °C.

    • Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Densitometry Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate DC50 and Dmax values by fitting the data to a dose-response curve.

Conclusion

The this compound linker offers a valuable tool for the development of novel PROTACs. Its modular nature and favorable physicochemical properties facilitate the synthesis of potent and selective protein degraders. The case study of ACBI1 demonstrates the successful application of a benzyl-PEG linker in targeting challenging cancer-related proteins. The provided protocols offer a foundation for researchers to design and evaluate their own PROTACs, contributing to the advancement of targeted protein degradation as a therapeutic strategy.

References

An In-depth Technical Guide to the Theoretical Modeling of Benzyl-PEG18-MS in a Ternary Complex

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that induces the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. The cornerstone of PROTAC efficacy is the formation of a stable ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. Understanding the structural and energetic landscape of this complex is paramount for the rational design of potent and selective degraders. This technical guide provides a comprehensive overview of the theoretical modeling of a representative PROTAC, termed "Benzyl-PEG18-MS," within its ternary complex. We detail established computational methodologies, from initial protein-protein docking and PROTAC conformational sampling to advanced molecular dynamics simulations. Furthermore, we outline key biophysical experiments for model validation, presenting protocols and data interpretation strategies. This document serves as a resource for researchers seeking to apply an integrated computational and experimental approach to accelerate the development of novel PROTAC-based therapeutics.

Introduction: The PROTAC Mechanism and the Central Role of the Ternary Complex

Proteolysis-targeting chimeras are heterobifunctional molecules composed of two distinct "warheads" connected by a flexible linker.[1] One warhead binds to a protein of interest (POI), while the other recruits an E3 ubiquitin ligase.[1] This dual binding induces proximity between the POI and the E3 ligase, facilitating the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, effectively removing it from the cellular environment.[2]

The formation of the POI-PROTAC-E3 ligase ternary complex is the critical initiating step in this process.[2] The stability and conformation of this complex are governed by a delicate interplay of protein-ligand and protein-protein interactions, a phenomenon known as cooperativity.[3] The characteristics of the PROTAC, particularly the length and composition of the linker, play a crucial role in determining the geometry and stability of the resulting ternary complex, which in turn dictates the efficiency of ubiquitination and subsequent degradation.

For the purpose of this guide, we will consider a hypothetical PROTAC, "this compound," which consists of:

  • A benzyl-containing warhead targeting a hypothetical POI.

  • An 18-unit polyethylene (B3416737) glycol (PEG18 ) linker.

  • An MS-containing moiety (e.g., a derivative of a known E3 ligase ligand like pomalidomide (B1683931) or a VHL ligand) that recruits an E3 ligase (e.g., Cereblon [CRBN] or von Hippel-Lindau [VHL]).

Theoretical Modeling of the this compound Ternary Complex

Computational modeling provides invaluable, atom-level insights into the structure and dynamics of PROTAC-mediated ternary complexes, guiding the rational design of new molecules. Modeling approaches can be broadly categorized as "PROTAC-centric," where the linker's conformational properties are prioritized, or "protein-centric," which emphasizes the protein-protein docking interface. Here, we outline a hybrid workflow that integrates both perspectives, inspired by established protocols like PRosettaC.

Logical Workflow for Ternary Complex Modeling

G cluster_input Inputs cluster_modeling Computational Modeling Pipeline cluster_output Outputs A POI Structure (PDB/Model) D 1. Protein-Protein Docking (e.g., PatchDock, ZDOCK) A->D B E3 Ligase Structure (PDB/Model) B->D C This compound (SMILES String) E 2. PROTAC Conformer Generation (e.g., RDKit, OMEGA) C->E F 3. PROTAC Fitting & Filtering (Constraint-based placement) D->F E->F G 4. Complex Refinement & Scoring (e.g., Rosetta, AMBER) F->G H 5. Molecular Dynamics (MD) (Analysis of stability & dynamics) G->H I Ensemble of Ternary Complex Models G->I J Binding Energy & Interface Analysis G->J K Dynamic Behavior (RMSD, RMSF, Interactions) H->K

Caption: A generalized workflow for the computational modeling of a PROTAC-mediated ternary complex.

Detailed Modeling Protocol

Step 1: Preparation of Input Structures

  • Protein Structures: Obtain high-resolution crystal structures of the target POI and the E3 ligase from the Protein Data Bank (PDB). If full structures are unavailable, homology modeling can be used. Ensure structures are cleaned, missing residues and loops are modeled, and non-essential molecules are removed.

  • PROTAC Structure: The this compound molecule is defined using a SMILES (Simplified Molecular-Input Line-Entry System) string.

Step 2: Protein-Protein Docking

  • To generate a diverse set of possible protein-protein orientations, global docking algorithms like PatchDock or ZDOCK are used. This step is often guided by distance constraints derived from the known binding sites of the warheads and the estimated span of the PEG18 linker. The output is an ensemble of docked protein poses.

Step 3: PROTAC Conformation Generation and Fitting

  • A library of low-energy 3D conformations of this compound is generated.

  • Each conformer is then computationally "fitted" into the docked protein poses. This involves aligning the warhead portions of the PROTAC with their known binding pockets on the POI and the E3 ligase. Poses where the linker cannot span the distance between the binding sites without steric clashes are discarded.

Step 4: All-Atom Refinement and Scoring

  • The resulting crude ternary complex models are subjected to all-atom refinement using tools like Rosetta or the AMBER force field. This step optimizes side-chain positions and relieves steric clashes to produce energetically favorable models.

  • Models are scored based on parameters like interaction energy, buried surface area, and satisfaction of geometric constraints. The top-ranked models represent the most plausible ternary complex structures.

Step 5: Molecular Dynamics (MD) Simulations

  • To assess the stability and dynamic behavior of the most promising models, MD simulations are performed. These simulations model the atomic movements over time, providing insights into the flexibility of the linker, the stability of key protein-protein and protein-ligand interactions, and the overall conformational landscape of the complex.

Data Presentation: Modeling Outputs

Quantitative data from the modeling pipeline should be summarized to compare different models and guide further design.

ParameterDescriptionExample Value (Hypothetical)Significance
Rosetta Interface Score Energy of the interface between the POI and E3 ligase.-15.2 REULower scores indicate more favorable protein-protein interactions.
Buried Surface Area (Ų) The surface area of the proteins that becomes inaccessible to solvent upon complex formation.1250 ŲLarger values often correlate with higher affinity and stability.
PROTAC RMSD (Å) Root Mean Square Deviation of the PROTAC atoms during MD simulation relative to the starting model.2.1 ÅLow RMSD suggests the PROTAC maintains a stable binding pose.
Interface H-Bonds Number of persistent hydrogen bonds at the protein-protein interface during MD.5Indicates specific, stable interactions contributing to complex formation.

Experimental Protocols for Model Validation

Computational models must be validated through biophysical experiments that characterize the formation and properties of the ternary complex in vitro.

PROTAC-Mediated Protein Degradation Pathway

G POI Target Protein (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary E3 E3 Ligase E3->Ternary PROTAC This compound (PROTAC) PROTAC->Ternary UbPOI Poly-ubiquitinated POI Ternary->UbPOI Recycle Recycled PROTAC & E3 Ternary->Recycle E2 E2-Ub E2->Ternary Ubiquitination Ub Ub Proteasome 26S Proteasome UbPOI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Surface Plasmon Resonance (SPR)

SPR is a powerful technique for measuring the real-time kinetics and affinity of binary and ternary interactions.

Protocol:

  • Immobilization: Covalently immobilize the purified E3 ligase (e.g., VHL complex) onto a sensor chip surface.

  • Binary Interaction (PROTAC-E3): Flow solutions of this compound at various concentrations over the chip to measure its direct binding to the E3 ligase (determines KD, E3-PROTAC).

  • Binary Interaction (PROTAC-POI): In a separate experiment, immobilize the POI and flow this compound over the surface to measure its binding affinity (determines KD, POI-PROTAC).

  • Ternary Complex Formation: To measure the ternary interaction, inject solutions containing a fixed, saturating concentration of the POI pre-incubated with varying concentrations of this compound over the E3 ligase-functionalized chip.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 binding model to determine the association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (KD) for both binary and ternary interactions.

Isothermal Titration Calorimetry (ITC)

ITC measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (ΔH, ΔS, KD) of the interaction.

Protocol:

  • Setup: Place a solution of the POI in the ITC sample cell. Fill the injection syringe with a concentrated solution of this compound.

  • Binary Titration (POI-PROTAC): Perform a series of small injections of the PROTAC into the POI solution. The heat change upon each injection is measured to determine the binding affinity (KD) and enthalpy (ΔH).

  • Ternary Titration: To measure the ternary complex, place a solution containing both the POI and the E3 ligase in the sample cell and titrate with this compound. The resulting thermogram reflects the thermodynamics of forming the ternary complex.

  • Data Analysis: Integrate the heat peaks and fit the data to a suitable binding model to extract thermodynamic parameters.

Data Presentation: Experimental Validation

The key output from these experiments is the cooperativity factor (α), which quantifies the impact of protein-protein interactions on complex stability.

ParameterDescriptionExample ValueCalculation
KD, POI-PROTAC Dissociation constant for PROTAC binding to the POI.100 nMDirect measurement (SPR/ITC)
KD, E3-PROTAC Dissociation constant for PROTAC binding to the E3 ligase.50 nMDirect measurement (SPR/ITC)
KD, Ternary Apparent dissociation constant for POI binding to the E3-PROTAC binary complex.10 nMDirect measurement (SPR/ITC)
Cooperativity (α) A measure of how the binding of one protein partner affects the affinity for the other.5α = KD, E3-PROTAC / KD, Ternary
  • α > 1: Positive cooperativity. Favorable protein-protein interactions stabilize the ternary complex.

  • α ≈ 1: No cooperativity. The proteins do not significantly interact.

  • α < 1: Negative cooperativity. Steric or electrostatic clashes destabilize the ternary complex.

Conclusion

The theoretical modeling of PROTAC-mediated ternary complexes is a cornerstone of modern drug discovery in the targeted protein degradation field. By integrating computational approaches like protein-protein docking and molecular dynamics with rigorous biophysical validation, researchers can gain a deep, predictive understanding of the structural and energetic factors that drive PROTAC efficacy. The workflow and methodologies detailed in this guide, using the hypothetical "this compound" as a framework, provide a robust strategy for rationally designing the next generation of potent and selective protein degraders. This synergy between in silico modeling and in vitro experimentation is essential for navigating the vast chemical space of PROTAC design and accelerating the path to clinical candidates.

References

Methodological & Application

Application Notes and Protocols for Benzyl-PEG18-MS PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs). These heterobifunctional molecules consist of a ligand that binds to a POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical component, as its length and composition significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.

This document provides a detailed protocol for the synthesis of a model PROTAC using Benzyl-PEG18-MS, a polyethylene (B3416737) glycol (PEG)-based linker. The methanesulfonyl (MS) group serves as an excellent leaving group for nucleophilic substitution, facilitating a straightforward coupling with an amine-functionalized E3 ligase ligand. In this protocol, we will describe the synthesis of a PROTAC targeting the bromodomain-containing protein 4 (BRD4) by coupling the this compound linker with the commonly used Cereblon (CRBN) E3 ligase ligand, pomalidomide, and the BRD4 inhibitor, JQ1.

Principle of PROTAC Action

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can act catalytically to degrade multiple copies of the target protein.

PROTAC_Mechanism cluster_0 cluster_1 Ternary Complex Formation cluster_2 Ubiquitination cluster_3 Degradation PROTAC PROTAC POI_PROTAC_E3 POI-PROTAC-E3 Ligase Ternary Complex PROTAC->POI_PROTAC_E3 Binds POI POI POI->POI_PROTAC_E3 Binds E3_Ligase E3_Ligase E3_Ligase->POI_PROTAC_E3 Binds POI_PROTAC_E3->PROTAC Release & Recycle Poly_Ub_POI Poly-ubiquitinated POI POI_PROTAC_E3->Poly_Ub_POI Ubiquitin Transfer Ub Ub Ub->POI_PROTAC_E3 Proteasome Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degrades

Figure 1: General mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

This protocol outlines a two-step synthesis of a BRD4-targeting PROTAC. The first step involves the coupling of the this compound linker with an amine-containing E3 ligase ligand (pomalidomide). The second step is the coupling of the resulting intermediate with the POI ligand (JQ1).

Materials and Reagents
ReagentSupplierCat. No.
This compoundMedChemExpressHY-130833
4-aminopomalidomideSigma-AldrichSML2319
(+)-JQ1Cayman Chemical11187
N,N-Diisopropylethylamine (DIPEA)Sigma-Aldrich387649
Dimethylformamide (DMF), anhydrousSigma-Aldrich227056
Sodium bicarbonate (NaHCO3)Sigma-AldrichS6014
Dichloromethane (DCM)Sigma-Aldrich270997
HATUSigma-Aldrich446341
Ethyl acetate (B1210297) (EtOAc)Sigma-Aldrich270989
HexanesSigma-Aldrich293338
BrineSigma-AldrichS9888
Anhydrous sodium sulfate (B86663) (Na2SO4)Sigma-Aldrich239313
Step 1: Synthesis of Pomalidomide-PEG18-Benzyl Intermediate

This step involves the nucleophilic substitution of the methanesulfonyl group of this compound by the amino group of 4-aminopomalidomide.

Synthesis_Step1 cluster_0 Reaction Conditions Benzyl_PEG18_MS This compound Reaction1 Benzyl_PEG18_MS->Reaction1 Pomalidomide 4-aminopomalidomide Pomalidomide->Reaction1 Intermediate Pomalidomide-PEG18-Benzyl Reaction1->Intermediate Conditions1 DIPEA, DMF 60 °C, 16 h

Figure 2: Synthesis of the Pomalidomide-PEG18-Benzyl intermediate.

Protocol:

  • To a solution of 4-aminopomalidomide (1.0 eq) in anhydrous DMF (0.1 M), add this compound (1.1 eq) and DIPEA (3.0 eq).

  • Stir the reaction mixture at 60 °C under a nitrogen atmosphere for 16 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO3 solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (DCM/Methanol gradient) to afford the Pomalidomide-PEG18-Benzyl intermediate.

Expected Outcome:

ProductFormYieldPurity (by LC-MS)
Pomalidomide-PEG18-BenzylWhite solid65-75%>95%
Step 2: Synthesis of the Final PROTAC (BRD4-Degrader)

This step involves the debenzylation of the intermediate followed by an amide coupling with the carboxylic acid of JQ1. For the purpose of this protocol, we will assume a synthetic variant of JQ1 with a carboxylic acid handle is available.

Synthesis_Step2 cluster_0 Intermediate Pomalidomide-PEG18-Benzyl Debenzylation Pomalidomide-PEG18-OH Intermediate->Debenzylation 1. Pd/C, H2 Final_PROTAC Final BRD4 PROTAC Debenzylation->Final_PROTAC 2. JQ1-COOH, HATU, DIPEA, DMF JQ1 JQ1-COOH JQ1->Final_PROTAC

Figure 3: Synthesis of the final BRD4-targeting PROTAC.

Protocol:

2a. Debenzylation of Pomalidomide-PEG18-Benzyl:

  • Dissolve the Pomalidomide-PEG18-Benzyl intermediate (1.0 eq) in methanol.

  • Add Palladium on carbon (10 wt. % loading, 0.1 eq).

  • Stir the mixture under a hydrogen atmosphere (balloon) at room temperature for 4 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, filter the reaction mixture through Celite and concentrate the filtrate under reduced pressure to yield the debenzylated intermediate, Pomalidomide-PEG18-OH.

2b. Amide Coupling with JQ1-COOH:

  • To a solution of JQ1-COOH (1.0 eq) in anhydrous DMF (0.1 M), add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add a solution of Pomalidomide-PEG18-OH (1.0 eq) in anhydrous DMF.

  • Stir the reaction mixture at room temperature for 12 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO3 solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC to yield the final PROTAC.

Expected Outcome:

ProductFormYieldPurity (by HPLC)
Final PROTACWhite solid50-60%>98%

Characterization Data

The final PROTAC should be thoroughly characterized to confirm its identity and purity.

AnalysisExpected Results
¹H NMR Peaks corresponding to the protons of the pomalidomide, JQ1, and PEG linker moieties.
¹³C NMR Carbons corresponding to the pomalidomide, JQ1, and PEG linker structures.
HRMS (ESI) Calculated m/z for [M+H]⁺ should match the observed value.
HPLC A single major peak indicating >98% purity.

Concluding Remarks

This document provides a representative protocol for the synthesis of a BRD4-targeting PROTAC using the this compound linker. The described methodology can be adapted for the synthesis of other PROTACs by substituting the POI ligand and, if necessary, the E3 ligase ligand. Optimization of reaction conditions may be required depending on the specific substrates used. Thorough analytical characterization is crucial to ensure the identity and purity of the final PROTAC molecule before its use in biological assays.

Application Notes and Protocols for the Synthesis and Characterization of a PROTAC Utilizing Benzyl-PEG18-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate specific unwanted proteins from cells.[1] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2] This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[3][4] Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the physical removal of the target protein. The modular nature of PROTACs allows for systematic optimization of their pharmacological properties.

The linker component is a critical determinant of PROTAC efficacy, influencing solubility, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase). Polyethylene glycol (PEG) linkers are frequently employed to enhance aqueous solubility and provide precise control over the distance and orientation between the two ligands, which is crucial for productive ternary complex formation. This document provides a detailed experimental protocol for the synthesis of a model PROTAC using Benzyl-PEG18-MS, a PEG-based linker, and outlines key characterization assays.

Synthesis of a Model PROTAC with this compound

This protocol describes a representative synthesis of a PROTAC by coupling a POI ligand (containing a nucleophilic group, e.g., a phenol) and an E3 ligase ligand (e.g., pomalidomide, functionalized with a nucleophilic amine) to the this compound linker. The mesylate (MS) group on the linker is a good leaving group for nucleophilic substitution.

Reaction Scheme:

A two-step sequential coupling strategy is employed. First, the POI ligand is coupled to the this compound linker. In the second step, the E3 ligase ligand is coupled to the other end of the linker.

Step 1: Coupling of POI Ligand to this compound

  • Reagents and Materials:

    • POI ligand with a phenolic hydroxyl group (1.0 eq)

    • This compound (1.1 eq)

    • Potassium carbonate (K₂CO₃) (3.0 eq)

    • Anhydrous Dimethylformamide (DMF)

    • Nitrogen atmosphere

  • Procedure:

    • Dissolve the POI ligand in anhydrous DMF under a nitrogen atmosphere.

    • Add potassium carbonate to the solution and stir for 15 minutes at room temperature.

    • Add this compound to the reaction mixture.

    • Stir the reaction at 60°C overnight.

    • Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (B1210297).

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the POI-Linker intermediate.

Step 2: Coupling of E3 Ligase Ligand to POI-Linker Intermediate

  • Reagents and Materials:

    • POI-Linker intermediate (1.0 eq)

    • Amine-functionalized E3 ligase ligand (e.g., 4-aminomethyl-pomalidomide) (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

    • Anhydrous Dimethylformamide (DMF)

    • Nitrogen atmosphere

  • Procedure:

    • The benzyl (B1604629) group on the POI-Linker intermediate is deprotected to reveal a functional group for coupling to the E3 ligase ligand. A common method is catalytic hydrogenation.

    • Dissolve the deprotected POI-Linker intermediate and the amine-functionalized E3 ligase ligand in anhydrous DMF under a nitrogen atmosphere.

    • Add DIPEA to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the final PROTAC by preparative High-Performance Liquid Chromatography (HPLC).

Characterization of the Synthesized PROTAC

1. Structural Verification:

The identity and purity of the final PROTAC should be confirmed by:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass.

  • Analytical HPLC: To determine the purity of the final compound.

2. In Vitro Characterization:

a. Binding Affinity Assays

The binding affinity of the PROTAC to both the POI and the E3 ligase should be determined to ensure that the conjugation has not significantly compromised the binding of the individual ligands.

  • Surface Plasmon Resonance (SPR): A label-free technique to measure the kinetics of binding (kₐ and kₑ) and the dissociation constant (K₋). It is also a valuable tool for studying the formation and kinetics of the ternary complex.

  • Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine the binding affinity (K₋), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

b. Ternary Complex Formation Assay

The ability of the PROTAC to induce the formation of a stable ternary complex between the POI and the E3 ligase is crucial for its activity.

  • SPR-Based Ternary Complex Assay: By immobilizing the E3 ligase on the sensor chip, the binding of the POI in the presence of the PROTAC can be measured to assess ternary complex formation and cooperativity.

c. In Vitro Ubiquitination Assay

This assay confirms that the PROTAC can induce the ubiquitination of the POI in the presence of the E3 ligase, E1 and E2 enzymes, and ubiquitin.

  • Western Blot-Based Ubiquitination Assay: The POI is incubated with the PROTAC, E3 ligase, E1, E2, and ubiquitin. The reaction mixture is then subjected to immunoprecipitation of the POI, followed by Western blotting with an anti-ubiquitิน antibody to detect poly-ubiquitinated POI.

  • ELISA-Based Ubiquitination Assay: A more quantitative and higher-throughput method to detect ubiquitinated proteins.

3. Cellular Characterization:

a. Cellular Degradation Assay (Western Blot)

This is the most common assay to evaluate the efficacy of a PROTAC in a cellular context.

  • Procedure:

    • Culture cells expressing the POI.

    • Treat the cells with increasing concentrations of the PROTAC for a defined period (e.g., 24 hours).

    • Lyse the cells and determine the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Probe the membrane with primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin).

    • Incubate with a corresponding HRP-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescence detection system.

    • Quantify the band intensities to determine the extent of protein degradation.

  • Data Analysis:

    • DC₅₀: The concentration of the PROTAC that induces 50% degradation of the POI.

    • Dₘₐₓ: The maximal degradation of the POI achieved.

b. In-Cell Western Assay

This is a higher-throughput alternative to traditional Western blotting for quantifying protein degradation. It is a plate-based immunofluorescent method that measures protein levels directly in fixed and permeabilized cells in a microplate.

Data Presentation

Table 1: Summary of Synthetic and Characterization Data for the Model PROTAC

ParameterResult
Synthesis
Yield of POI-Linker Intermediate
Yield of Final PROTAC
Purity (HPLC)>95%
Structural Verification
¹H NMRConsistent with proposed structure
HRMS (m/z)Calculated:
Found:
Binding Affinity (Kᴅ)
Binding to POI (SPR/ITC)
Binding to E3 Ligase (SPR/ITC)
Ternary Complex Formation
Ternary Complex Kᴅ (SPR)
Cooperativity (α)
Cellular Degradation
DC₅₀
Dₘₐₓ

Visualizations

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis cluster_characterization Characterization POI_Ligand POI Ligand POI_Linker POI-Linker Intermediate POI_Ligand->POI_Linker Step 1: Coupling Linker This compound Linker->POI_Linker E3_Ligand E3 Ligase Ligand Final_PROTAC Final PROTAC E3_Ligand->Final_PROTAC POI_Linker->Final_PROTAC Step 2: Coupling Structural_Verification Structural Verification (NMR, HRMS, HPLC) Final_PROTAC->Structural_Verification Binding_Assays Binding Affinity (SPR, ITC) Final_PROTAC->Binding_Assays Ternary_Complex Ternary Complex Formation (SPR) Final_PROTAC->Ternary_Complex Ubiquitination_Assay In Vitro Ubiquitination Final_PROTAC->Ubiquitination_Assay Degradation_Assay Cellular Degradation (Western Blot) Final_PROTAC->Degradation_Assay

Caption: Experimental workflow for PROTAC synthesis and characterization.

PROTAC_Mechanism_of_Action cluster_ternary Ternary Complex Formation cluster_degradation Ubiquitination and Degradation PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ubiquitinated_POI Poly-ubiquitinated POI Ternary_Complex->Ubiquitinated_POI Ubiquitination Ub Ubiquitin Ub->Ubiquitinated_POI Proteasome 26S Proteasome Ubiquitinated_POI->Proteasome Recognition Degraded_POI Degraded POI Fragments Proteasome->Degraded_POI Degradation

References

Application Notes and Protocols: Utilizing Benzyl-PEG18-MS for Targeting Neurodegenerative Disease Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's are characterized by the progressive loss of neuronal structure and function, often associated with the accumulation of misfolded and aggregated proteins. Targeted protein degradation has emerged as a promising therapeutic strategy to eliminate these pathogenic proteins. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1][2][3]

A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The choice of linker is critical as it influences the formation of a stable ternary complex between the POI and the E3 ligase, thereby affecting the efficiency and selectivity of protein degradation.[4][5] Polyethylene glycol (PEG) linkers are commonly used in PROTAC design due to their ability to increase solubility and improve pharmacokinetic properties.

This document provides detailed application notes and protocols for the use of Benzyl-PEG18-MS, a PEG-based PROTAC linker, in the development of degraders for neurodegenerative disease-associated proteins.

Mechanism of Action: PROTAC-Mediated Protein Degradation

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the 26S proteasome. This "event-driven" mechanism allows for the catalytic degradation of multiple protein copies by a single PROTAC molecule, offering a significant advantage over traditional occupancy-based inhibitors.

Below is a diagram illustrating the general mechanism of action for a PROTAC.

PROTAC_Mechanism POI Protein of Interest (e.g., α-synuclein, Tau) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC (e.g., with this compound linker) PROTAC->PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon, VHL) E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation PROTAC_Synthesis_Workflow cluster_step1 Step 1: Linker-E3 Ligand Conjugation cluster_step2 Step 2: Final PROTAC Assembly Pomalidomide Pomalidomide (E3 Ligand) Conjugation1 Conjugation Reaction (DMF, DIPEA, 60°C) Pomalidomide->Conjugation1 BenzylPEG18MS This compound (Linker) BenzylPEG18MS->Conjugation1 PomaPEG Pomalidomide-PEG18-Benzyl Conjugation1->PomaPEG Coupling Coupling Reaction (DMF, DIPEA, PyBOP) PomaPEG->Coupling Sery384 Sery384 (POI Ligand) Sery384->Coupling FinalPROTAC Final α-synuclein PROTAC Coupling->FinalPROTAC Alpha_Synuclein_Pathway cluster_aggregation Aggregation Pathway cluster_degradation Degradation Pathway (UPS) Monomer α-synuclein Monomer Oligomer Oligomers Monomer->Oligomer Misfolding Ub_Proteasome_System Ubiquitin-Proteasome System (UPS) Monomer->Ub_Proteasome_System Normal Turnover Fibril Fibrils Oligomer->Fibril Aggregation PROTAC_Intervention α-synuclein PROTAC Oligomer->PROTAC_Intervention Targeting by PROTAC LewyBody Lewy Bodies Fibril->LewyBody Degraded_AlphaSyn Degraded α-synuclein Ub_Proteasome_System->Degraded_AlphaSyn PROTAC_Intervention->Ub_Proteasome_System Induces Degradation

References

Application Notes and Protocols for Benzyl-PEG18-MS Linker Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of the Benzyl-PEG18-MS linker in bioconjugation, with a primary focus on its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The protocols outlined below are intended as a starting point and may require optimization for specific molecules and experimental conditions.

Introduction to this compound Linker

The this compound linker is a high-purity, monodisperse polyethylene (B3416737) glycol (PEG) linker with a discrete chain length of 18 ethylene (B1197577) glycol units. It is functionalized with a methanesulfonyl (mesyl, MS) group at one terminus and a benzyl (B1604629) ether at the other. This heterobifunctional architecture offers several advantages in drug development:

  • Mesyl Group for Conjugation: The mesyl group is an excellent leaving group, facilitating efficient covalent bond formation with nucleophiles such as primary and secondary amines (e.g., on lysine (B10760008) residues of proteins or small molecule ligands) and thiols (e.g., on cysteine residues).

  • PEG18 Spacer: The hydrophilic PEG18 spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate. Its defined length ensures homogeneity of the final product, which is crucial for therapeutic applications.

  • Benzyl Protecting Group: The benzyl group serves as a stable protecting group for the terminal hydroxyl group, preventing unwanted side reactions during conjugation. It can be selectively removed via catalytic hydrogenation if further modification at this terminus is required.

Applications in PROTAC Development

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker plays a critical role in PROTAC design by connecting the target protein ligand and the E3 ligase ligand and orienting them productively to form a stable ternary complex. The this compound linker is well-suited for PROTAC synthesis due to its defined length, hydrophilicity, and reactive mesyl group for facile conjugation to either the target protein ligand or the E3 ligase ligand.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the conjugation of mesylate-activated PEG linkers. These values are illustrative and should be optimized for each specific application.

ParameterAmine Nucleophile (e.g., Lysine)Thiol Nucleophile (e.g., Cysteine)
Molar Excess of Linker 10-50 fold5-20 fold
Solvent Aprotic polar solvents (e.g., DMF, DMSO)Aqueous buffers (e.g., PBS, HEPES) with organic co-solvent
Base Non-nucleophilic organic base (e.g., DIPEA, TEA)Typically not required, reaction proceeds at neutral to slightly basic pH
Temperature (°C) 25 - 604 - 25
Reaction Time (hours) 12 - 482 - 24
Typical Yield 40-70%60-90%

Experimental Protocols

General Protocol for Conjugation of this compound to an Amine-Containing Molecule

This protocol describes a general procedure for the conjugation of the this compound linker to a small molecule or protein containing a primary or secondary amine.

Materials:

  • This compound Linker

  • Amine-containing molecule (e.g., protein, small molecule ligand)

  • Anhydrous aprotic polar solvent (e.g., Dimethylformamide - DMF, or Dimethyl sulfoxide (B87167) - DMSO)

  • Non-nucleophilic organic base (e.g., N,N-Diisopropylethylamine - DIPEA, or Triethylamine - TEA)

  • Reaction vessel (e.g., round-bottom flask, vial)

  • Stirring apparatus

  • Analytical and preparative High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (MS)

Procedure:

  • Dissolution: Dissolve the amine-containing molecule in the anhydrous solvent of choice under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add 2-3 equivalents of the non-nucleophilic organic base to the solution.

  • Linker Addition: Dissolve the this compound linker in a small amount of the same anhydrous solvent and add it to the reaction mixture. A molar excess of the linker (10-50 fold) is typically used.

  • Reaction: Stir the reaction mixture at room temperature or elevated temperature (up to 60°C) for 12-48 hours.

  • Monitoring: Monitor the progress of the reaction by analytical HPLC-MS. Look for the appearance of the desired product peak with the expected mass-to-charge ratio.

  • Quenching: Once the reaction is complete, quench any remaining unreacted linker by adding a small amount of an amine-containing buffer (e.g., Tris buffer).

  • Purification: Purify the conjugate using preparative reverse-phase HPLC.

  • Characterization: Characterize the purified conjugate by mass spectrometry to confirm its identity and purity.

General Protocol for Conjugation of this compound to a Thiol-Containing Molecule

This protocol outlines a general procedure for the conjugation of the this compound linker to a molecule containing a free thiol group, such as a cysteine residue in a protein.

Materials:

  • This compound Linker

  • Thiol-containing molecule (e.g., protein, peptide)

  • Aqueous buffer (e.g., Phosphate-Buffered Saline - PBS, pH 7.2-7.4)

  • Organic co-solvent (e.g., DMF, DMSO), if needed for linker solubility

  • Reducing agent (e.g., TCEP, DTT), if thiols are oxidized

  • Reaction vessel

  • Stirring/rocking apparatus

  • Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX) system

  • Mass Spectrometer (MS)

Procedure:

  • Thiol Reduction (if necessary): If the thiol groups on the molecule are oxidized (forming disulfide bonds), treat the molecule with a suitable reducing agent (e.g., TCEP) according to standard protocols to generate free thiols. Remove the reducing agent by dialysis or desalting column.

  • Dissolution: Dissolve the thiol-containing molecule in the aqueous buffer.

  • Linker Addition: Dissolve the this compound linker in a minimal amount of an organic co-solvent (e.g., DMSO) and add it to the reaction mixture. A 5-20 fold molar excess of the linker is typically sufficient.

  • Reaction: Gently mix the reaction at room temperature or 4°C for 2-24 hours.

  • Monitoring: Monitor the reaction progress by analytical HPLC-MS or SDS-PAGE (for proteins).

  • Purification: Purify the conjugate from unreacted linker and protein using SEC or IEX.

  • Characterization: Confirm the identity and purity of the conjugate by mass spectrometry.

Visualizations

PROTAC_Mechanism_of_Action cluster_0 PROTAC-Mediated Protein Degradation POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binding PROTAC PROTAC (E3 Ligase Ligand - Linker - POI Ligand) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Recruitment Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.

Conjugation_Workflow start Start: This compound & Nucleophile-Molecule dissolve 1. Dissolve Reactants in Appropriate Solvent start->dissolve react 2. Add Base (if needed) & Initiate Reaction dissolve->react monitor 3. Monitor Reaction (e.g., HPLC-MS) react->monitor purify 4. Purify Conjugate (e.g., HPLC, SEC) monitor->purify Reaction Complete characterize 5. Characterize Final Product (e.g., MS) purify->characterize end End: Purified Conjugate characterize->end

Caption: General experimental workflow for conjugation.

Application Notes and Protocols for In-cell Click Chemistry with Benzyl-PEG18-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Benzyl-PEG18-MS, a methylsulfone-functionalized polyethylene (B3416737) glycol (PEG) linker, for in-cell click chemistry applications. This document details the principles, experimental protocols, and expected outcomes for labeling intracellular biomolecules, with a focus on protein tracking and visualization within the context of cellular signaling pathways.

Introduction to In-cell Click Chemistry

In-cell click chemistry enables the covalent ligation of two molecules within the complex environment of a living cell. This bioorthogonal technique relies on reactions that are highly specific and do not interfere with native cellular processes. The two primary methods for in-cell click chemistry are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).

This compound is a versatile tool for in-cell CuAAC. The benzyl (B1604629) group can be incorporated into a molecule of interest, while the terminal methylsulfone (MS) group can be converted to an azide (B81097) in situ or, more commonly, the entire Benzyl-PEG18-azide molecule is used. The 18-unit PEG linker enhances aqueous solubility, reduces steric hindrance, and improves the biocompatibility of the probe, minimizing perturbation to cellular functions.

Applications of this compound in Cellular Research

  • Protein Labeling and Tracking: By attaching this compound to a protein-targeting ligand or incorporating it as a non-canonical amino acid, researchers can track the localization, trafficking, and dynamics of specific proteins in live cells.

  • Target Engagement Studies: In drug development, this linker can be used to verify that a drug candidate is binding to its intended intracellular target.

  • Visualization of Post-Translational Modifications: this compound can be employed to label and visualize specific post-translational modifications, providing insights into cellular signaling and regulation.

  • Pulldown and Proteomic Analysis: The PEG linker can be functionalized with an affinity tag (e.g., biotin) on the azide-bearing counterpart to enable the enrichment and identification of labeled biomolecules and their interacting partners via mass spectrometry.

Experimental Data

The following tables summarize representative quantitative data for in-cell click chemistry experiments using a PEGylated azide probe. These values are intended as a guide and may require optimization for specific cell types and experimental conditions.

Table 1: In-cell CuAAC Labeling Efficiency of a Model Protein

ParameterCytosolic ProteinMembrane Protein
Reaction Time 10 minutes10 minutes
Probe Concentration (alkyne) 50 µM50 µM
Benzyl-PEG18-Azide Conc. 100 µM100 µM
CuSO₄ Concentration 100 µM100 µM
Ligand (THPTA) Concentration 500 µM500 µM
Sodium Ascorbate Concentration 1 mM1 mM
Labeling Yield (%) ~15%[1][2]>18%[1][2]

Table 2: Cell Viability Following In-cell CuAAC

Cell LineTreatmentViability (%)
HeLaUntreated Control100
HeLaCuAAC Reagents (Ligand-Protected)>90%[3]
HEK293TUntreated Control100
HEK293TCuAAC Reagents (Ligand-Protected)>95%
OVCAR5Untreated Control100
OVCAR5CuAAC Reagents (Ligand-Protected)~75%

Experimental Protocols

Protocol 1: General In-cell Protein Labeling using CuAAC

This protocol describes the labeling of a target protein that has been metabolically engineered to contain an alkyne handle.

Materials:

  • Adherent mammalian cells (e.g., HeLa, HEK293T)

  • Complete cell culture medium

  • Alkyne-modified amino acid analog (e.g., L-Homopropargylglycine, HPG)

  • Benzyl-PEG18-Azide

  • Copper(II) Sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium Ascorbate

  • Phosphate-Buffered Saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Fluorescently-tagged alkyne or azide for visualization

Procedure:

  • Metabolic Labeling:

    • Seed cells in a suitable culture vessel and allow them to adhere overnight.

    • Replace the culture medium with a methionine-free medium supplemented with HPG (50-100 µM).

    • Incubate for 4-16 hours to allow for incorporation of the alkyne-modified amino acid into newly synthesized proteins.

  • Cell Fixation and Permeabilization:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Click Reaction:

    • Prepare the click reaction cocktail immediately before use. For a 1 mL reaction volume:

      • 885 µL of PBS

      • 10 µL of 10 mM Benzyl-PEG18-Azide in DMSO (final concentration 100 µM)

      • 50 µL of 10 mM CuSO₄ (final concentration 500 µM)

      • 50 µL of 50 mM THPTA (final concentration 2.5 mM)

      • 5 µL of 1 M Sodium Ascorbate (freshly prepared, final concentration 5 mM)

    • Add the click reaction cocktail to the fixed and permeabilized cells.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Visualization:

    • Wash the cells three times with PBS containing 0.05% Tween-20.

    • If a fluorescently tagged alkyne was used with a non-fluorescent Benzyl-PEG18-Azide, proceed to imaging.

    • If a fluorescently tagged azide was used, counterstain with a nuclear stain (e.g., DAPI) if desired.

    • Image the cells using a fluorescence microscope with the appropriate filter sets.

Protocol 2: Live-Cell Labeling with Minimized Copper Toxicity

This protocol is adapted for live-cell imaging, emphasizing the need to minimize copper-induced cytotoxicity through the use of a copper-chelating ligand.

Materials:

  • Live cells expressing the target protein with an alkyne handle

  • Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

  • Benzyl-PEG18-Azide conjugated to a fluorophore

  • CuSO₄

  • THPTA

  • Sodium Ascorbate

Procedure:

  • Cell Preparation:

    • Culture cells expressing the alkyne-modified protein of interest.

    • Wash the cells twice with pre-warmed PBS.

    • Replace the medium with pre-warmed live-cell imaging medium.

  • Live-Cell Click Reaction:

    • Prepare the live-cell click reaction cocktail with reduced copper concentration. For a 1 mL reaction volume:

      • 935 µL of live-cell imaging medium

      • 10 µL of 1 mM fluorescent Benzyl-PEG18-Azide in DMSO (final concentration 10 µM)

      • 5 µL of 2 mM CuSO₄ (final concentration 10 µM)

      • 25 µL of 2 mM THPTA (final concentration 50 µM)

      • 25 µL of 100 mM Sodium Ascorbate (freshly prepared, final concentration 2.5 mM)

    • Add the cocktail to the cells and incubate for 5-15 minutes at 37°C.

  • Imaging:

    • Gently wash the cells three times with pre-warmed live-cell imaging medium.

    • Image the cells immediately using a live-cell imaging microscope.

Visualizations

Signaling Pathway Diagram

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its dysregulation is implicated in various cancers. In-cell click chemistry can be used to label and track EGFR and its downstream effectors to better understand its complex signaling dynamics.

EGFR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcome Cellular Response EGF EGF EGFR EGFR EGF->EGFR EGFR_dimer EGFR Dimer (Phosphorylated) EGFR->EGFR_dimer Dimerization & Autophosphorylation GRB2 GRB2 EGFR_dimer->GRB2 PI3K PI3K EGFR_dimer->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Proliferation Proliferation Transcription->Proliferation Differentiation Differentiation Transcription->Differentiation

Caption: EGFR Signaling Pathway.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for in-cell protein labeling using this compound and CuAAC.

InCell_Click_Workflow cluster_cell_culture Cell Culture & Metabolic Labeling cluster_preparation Sample Preparation cluster_click_reaction Click Reaction cluster_analysis Analysis start Seed Cells metabolic_labeling Incubate with Alkyne-Amino Acid start->metabolic_labeling wash1 Wash with PBS metabolic_labeling->wash1 fix Fix with PFA wash1->fix permeabilize Permeabilize fix->permeabilize add_cocktail Add Click Reaction Cocktail (Benzyl-PEG18-Azide, CuSO₄, THPTA, Na-Ascorbate) permeabilize->add_cocktail incubate Incubate at RT add_cocktail->incubate wash2 Wash incubate->wash2 imaging Fluorescence Imaging wash2->imaging

Caption: In-cell Protein Labeling Workflow.

Logical Relationship Diagram

This diagram outlines the key considerations and logical flow for choosing between a fixed-cell and live-cell in-cell click chemistry experiment.

Experiment_Decision_Tree start Goal: In-cell Labeling question Is temporal dynamics a key parameter? start->question live_cell Live-Cell Experiment question->live_cell Yes fixed_cell Fixed-Cell Experiment question->fixed_cell No live_protocol Use Live-Cell Protocol (low Cu²⁺, short incubation) live_cell->live_protocol fixed_protocol Use Fixed-Cell Protocol (higher reagent concentration) fixed_cell->fixed_protocol live_outcome Real-time tracking of protein dynamics live_protocol->live_outcome fixed_outcome High-resolution snapshot of protein localization fixed_protocol->fixed_outcome

Caption: Decision Tree for In-cell Labeling.

References

Application Note: LC-MS Analysis of PROTACs Synthesized with Benzyl-PEG18-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The formation of a ternary complex between the PROTAC, the POI, and the E3 ligase leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1][2]

The linker plays a crucial role in PROTAC efficacy, influencing the stability and geometry of the ternary complex. Polyethylene glycol (PEG) linkers are frequently employed to improve solubility, permeability, and pharmacokinetic properties.[3][4] This application note provides a detailed protocol for the liquid chromatography-mass spectrometry (LC-MS) analysis of PROTACs synthesized using a Benzyl-PEG18-MS linker, a common building block in PROTAC development.[5]

PROTAC Mechanism of Action

PROTACs exert their effect by hijacking the ubiquitin-proteasome system (UPS). The process begins with the PROTAC simultaneously binding to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage another target protein molecule.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycling Peptides Degraded Peptides Proteasome->Peptides Degradation Ubiquitin_Proteasome_System cluster_1 Ubiquitination Cascade cluster_2 Proteasomal Degradation E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Conjugation E3 E3 Ubiquitin Ligase E2->E3 Transfer Substrate Substrate Protein E3->Substrate Recognition Ub_Substrate Polyubiquitinated Substrate E3->Ub_Substrate Ligation Ub Ubiquitin Ub->E1 Activation ATP ATP AMP_PPi AMP + PPi ATP->AMP_PPi Proteasome 26S Proteasome Ub_Substrate->Proteasome Peptides Peptides Proteasome->Peptides Free_Ub Free Ubiquitin Proteasome->Free_Ub Recycling LCMS_Workflow Sample_Prep Sample Preparation (e.g., Plasma, Cell Lysate) Protein_Precip Protein Precipitation Sample_Prep->Protein_Precip Centrifugation Centrifugation Protein_Precip->Centrifugation Supernatant_Transfer Supernatant Transfer & Evaporation Centrifugation->Supernatant_Transfer Reconstitution Reconstitution Supernatant_Transfer->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

References

Application Notes and Protocols for Cellular Assays of PROTACs Containing Benzyl-PEG18-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that induce the degradation of specific target proteins by hijacking the cell's own ubiquitin-proteasome system.[1] A PROTAC molecule is composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[2] The linker plays a critical role in the efficacy of the PROTAC, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[3][4]

This document provides detailed application notes and protocols for the cellular characterization of PROTACs containing a Benzyl-PEG18-MS linker. This linker consists of a benzyl (B1604629) group, a polyethylene (B3416737) glycol (PEG) chain of 18 units, and a methylsulfonyl (MS) group, offering a specific length and chemical properties that can influence the PROTAC's behavior. The following protocols are designed to guide researchers in assessing the key performance indicators of such a PROTAC, including its ability to induce target protein degradation, form a ternary complex, and its off-target effects.

Key Cellular Assays for PROTAC Characterization

A comprehensive evaluation of a PROTAC's cellular activity involves a series of assays to investigate each step of its mechanism of action.[5] These steps include cell penetration, target engagement, ternary complex formation, ubiquitination of the target protein, and ultimately, proteasomal degradation.

Here, we focus on three fundamental assays:

  • Target Protein Degradation Assessment: To quantify the reduction in the levels of the target protein.

  • Ternary Complex Formation Analysis: To confirm the PROTAC-induced interaction between the target protein and the E3 ligase.

  • Off-Target Proteome Profiling: To identify unintended protein degradation, which is crucial for assessing the PROTAC's specificity and potential toxicity.

Data Presentation: Summary of Expected Quantitative Data

The following table summarizes the key quantitative data that can be obtained from the described cellular assays for a hypothetical PROTAC containing a this compound linker, hereafter referred to as "PROTAC-X".

Assay Key Parameters Description Example Data for PROTAC-X
Target Protein Degradation (Western Blot) DC₅₀ (Degradation Concentration 50%)The concentration of PROTAC-X required to degrade 50% of the target protein.50 nM
Dₘₐₓ (Maximum Degradation)The maximum percentage of target protein degradation achieved by PROTAC-X.95%
Ternary Complex Formation (NanoBRET) BRET RatioA measure of the proximity between the target protein and the E3 ligase induced by PROTAC-X.0.8 (at 100 nM)
EC₅₀ (Effective Concentration 50%)The concentration of PROTAC-X that induces 50% of the maximum BRET signal.75 nM
Off-Target Proteome Profiling (Mass Spectrometry) Number of Off-Target ProteinsThe number of proteins significantly degraded besides the intended target.5
Off-Target Degradation (%)The percentage of degradation for each identified off-target protein.Varies per protein (e.g., Protein A: 30%, Protein B: 25%)

Mandatory Visualizations

Here are the diagrams for the described signaling pathways and experimental workflows.

PROTAC_Signaling_Pathway cluster_cell Cell PROTAC PROTAC (this compound) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Western_Blot_Workflow start Start: Cell Culture treatment Treat cells with PROTAC-X (various concentrations and times) start->treatment lysis Cell Lysis and Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking Non-specific Sites transfer->blocking primary_ab Incubation with Primary Antibody (anti-POI) blocking->primary_ab secondary_ab Incubation with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis: Densitometry (Calculate DC50 and Dmax) detection->analysis end End: Quantified Degradation analysis->end

Caption: Western Blot experimental workflow.

NanoBRET_Workflow start Start: Cell Transfection transfection Co-transfect cells with NanoLuc-POI and HaloTag-E3 Ligase plasmids start->transfection plating Plate transfected cells transfection->plating treatment Treat cells with PROTAC-X and HaloTag NanoBRET ligand plating->treatment reading Measure luminescence and fluorescence (BRET signal) treatment->reading analysis Data Analysis: Calculate BRET ratio and EC50 reading->analysis end End: Ternary Complex Formation Quantified analysis->end

Caption: NanoBRET experimental workflow.

Experimental Protocols

Protocol 1: Target Protein Degradation Assessment by Western Blot

This protocol details the steps to quantify the degradation of a target protein induced by a PROTAC containing a this compound linker.

Materials:

  • Cell line expressing the protein of interest (POI)

  • Cell culture medium and supplements

  • PROTAC-X (dissolved in DMSO)

  • Vehicle control (DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Plate cells at a suitable density in multi-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of PROTAC-X (e.g., 0.1 nM to 10 µM) and a vehicle control for a specified time (e.g., 2, 4, 8, 16, 24 hours).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Add lysis buffer to each well and incubate on ice.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration of all samples and add Laemmli sample buffer. Boil the samples to denature the proteins.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer.

    • Incubate the membrane with the primary antibody against the POI overnight at 4°C.

    • Wash the membrane and then incubate with the primary antibody for the loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the POI band intensity to the loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC-X concentration to determine the DC₅₀ and Dₘₐₓ values.

Protocol 2: Ternary Complex Formation Analysis by NanoBRET™ Assay

This protocol describes how to measure the PROTAC-induced formation of a ternary complex in live cells using the NanoBRET™ (Bioluminescence Resonance Energy Transfer) technology.

Materials:

  • HEK293T cells (or other suitable cell line)

  • Plasmids encoding NanoLuc®-fused POI and HaloTag®-fused E3 ligase component (e.g., VHL or CRBN)

  • Transfection reagent

  • Opti-MEM™ I Reduced Serum Medium

  • Assay medium (e.g., Opti-MEM without phenol (B47542) red)

  • PROTAC-X (dissolved in DMSO)

  • HaloTag® NanoBRET™ 618 Ligand

  • NanoBRET™ Nano-Glo® Substrate

  • White, 96-well assay plates

  • Luminometer capable of measuring filtered luminescence

Procedure:

  • Cell Transfection:

    • Co-transfect cells with the NanoLuc®-POI and HaloTag®-E3 ligase plasmids at an optimized ratio.

  • Cell Plating: Plate the transfected cells into a white 96-well plate and incubate for 24 hours.

  • PROTAC and Ligand Addition:

    • Prepare serial dilutions of PROTAC-X in assay medium.

    • Add the HaloTag® NanoBRET™ 618 Ligand to the PROTAC-X dilutions.

    • Add the PROTAC-X/ligand mixture to the cells.

  • Substrate Addition and Signal Measurement:

    • Add the NanoBRET™ Nano-Glo® Substrate to the wells.

    • Immediately measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer.

  • Data Analysis:

    • Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal.

    • Correct the BRET ratio by subtracting the background BRET from vehicle-treated cells.

    • Plot the corrected BRET ratio against the PROTAC-X concentration to determine the EC₅₀ value.

Protocol 3: Off-Target Proteome Profiling by Mass Spectrometry

This protocol provides a general workflow for identifying off-target proteins degraded by a PROTAC using quantitative proteomics.

Materials:

  • Cell line of interest

  • PROTAC-X (dissolved in DMSO)

  • Vehicle control (DMSO)

  • Lysis buffer for mass spectrometry (e.g., urea-based buffer)

  • Reagents for protein reduction, alkylation, and digestion (e.g., DTT, iodoacetamide, trypsin)

  • Tandem Mass Tag (TMT) reagents (optional, for multiplexed quantification)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • Proteomics data analysis software

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with PROTAC-X at a concentration that gives maximal target degradation (e.g., 10x DC₅₀) and a vehicle control for a defined period.

    • Harvest and lyse the cells in a buffer compatible with mass spectrometry.

  • Protein Digestion:

    • Quantify the protein concentration in each lysate.

    • Reduce, alkylate, and digest the proteins into peptides using trypsin.

  • Peptide Labeling (Optional): For multiplexed analysis, label the peptides from different samples with TMT reagents.

  • LC-MS/MS Analysis:

    • Analyze the peptide samples using an LC-MS/MS system. The system will separate the peptides and then fragment and detect them to determine their sequence and abundance.

  • Data Analysis:

    • Use proteomics software to identify and quantify the proteins in each sample.

    • Perform statistical analysis to identify proteins that show a significant and dose-dependent decrease in abundance in the PROTAC-X-treated samples compared to the control.

  • Validation: Validate potential off-targets using an orthogonal method, such as Western blotting, with specific antibodies for the identified proteins.

By following these detailed protocols, researchers can effectively characterize the cellular activity of PROTACs containing the this compound linker, providing crucial data for the advancement of their drug discovery programs.

References

Troubleshooting & Optimization

Troubleshooting Benzyl-PEG18-MS conjugation efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzyl-PEG18-MS for bioconjugation. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a chemical modification reagent used in bioconjugation. It consists of three key components:

  • Benzyl (B1604629) Group: A hydrophobic aromatic group.

  • PEG18: A polyethylene (B3416737) glycol chain with 18 repeat units. The PEG linker is hydrophilic and can influence the solubility and pharmacokinetic properties of the resulting conjugate.[1]

  • MS (Maleimide): A thiol-reactive functional group that specifically reacts with free sulfhydryl groups (thiols), most commonly found on cysteine residues in proteins and peptides, to form a stable thioether bond.[2][3]

This reagent is often used to create antibody-drug conjugates (ADCs), PEGylated proteins, or to attach small molecules to biologics.[2]

Q2: What is the optimal pH for this compound conjugation?

The optimal pH for the maleimide-thiol reaction is between 6.5 and 7.5.[4] Within this range, the thiol group is sufficiently deprotonated to be reactive, while minimizing side reactions with primary amines (e.g., lysine (B10760008) residues), which become more prevalent at pH values above 7.5. At a pH below 6.5, the reaction rate slows down significantly.

Q3: What solvent should I use to dissolve this compound?

For storage and initial dissolution, it is recommended to use a dry, biocompatible organic solvent such as dimethyl sulfoxide (B87167) (DMSO). The benzyl group imparts some hydrophobic character, while the PEG chain enhances solubility in a range of solvents. Benzyl alcohol, a related compound, is soluble in many organic solvents like ethanol (B145695) and acetone, and moderately soluble in water. Avoid storing maleimide-containing products in aqueous solutions for extended periods, as the maleimide (B117702) group is susceptible to hydrolysis, which renders it unreactive towards thiols.

Q4: How should I store this compound?

Store this compound in a cool, dry place, protected from light. For long-term storage, it is advisable to store it at -20°C as a powder or in an anhydrous organic solvent like DMSO. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Low Conjugation Efficiency

Q5: I am observing very low or no conjugation of this compound to my protein/peptide. What are the possible causes and solutions?

Low conjugation efficiency is a common issue that can be attributed to several factors. A systematic troubleshooting approach is recommended.

Troubleshooting Workflow for Low Conjugation Efficiency

Troubleshooting_Low_Conjugation_Efficiency start Low Conjugation Efficiency check_thiol Verify Free Thiol Availability start->check_thiol check_maleimide Check Maleimide Activity start->check_maleimide check_conditions Optimize Reaction Conditions start->check_conditions thiol_oxidized Thiol Oxidized to Disulfide? check_thiol->thiol_oxidized maleimide_hydrolyzed Maleimide Hydrolyzed? check_maleimide->maleimide_hydrolyzed suboptimal_ph Suboptimal pH? check_conditions->suboptimal_ph thiol_oxidized->check_maleimide No reduce_disulfides Reduce Disulfide Bonds (e.g., with TCEP) thiol_oxidized->reduce_disulfides Yes maleimide_hydrolyzed->check_conditions No use_fresh_reagent Use Fresh this compound maleimide_hydrolyzed->use_fresh_reagent Yes incorrect_ratio Incorrect Molar Ratio? suboptimal_ph->incorrect_ratio No adjust_ph Adjust pH to 6.5-7.5 suboptimal_ph->adjust_ph Yes adjust_ratio Adjust Maleimide:Thiol Ratio incorrect_ratio->adjust_ratio Yes success Successful Conjugation incorrect_ratio->success No reduce_disulfides->success use_fresh_reagent->success adjust_ph->success adjust_ratio->success

Caption: A troubleshooting decision tree for low conjugation efficiency.

Possible Causes & Solutions:

  • Absence of Free Thiols: The sulfhydryl group on your protein or peptide may be oxidized, forming a disulfide bond which is unreactive with maleimides.

    • Solution: Reduce disulfide bonds using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). TCEP is often preferred as it does not contain a thiol and therefore does not need to be removed prior to adding the maleimide reagent. If using DTT (dithiothreitol), it must be removed before adding the this compound, as it will compete for the maleimide.

  • Hydrolysis of this compound: The maleimide ring is susceptible to hydrolysis, especially in aqueous solutions and at higher pH, which renders it inactive.

    • Solution: Prepare fresh solutions of this compound in an anhydrous solvent like DMSO immediately before use. Avoid storing the reagent in aqueous buffers.

  • Suboptimal Reaction pH: The pH of the reaction buffer is critical.

    • Solution: Ensure the reaction buffer is within the optimal pH range of 6.5-7.5. Buffers such as phosphate-buffered saline (PBS) at pH 7.4 are commonly used.

  • Incorrect Molar Ratio: An insufficient amount of this compound will lead to incomplete conjugation.

    • Solution: Increase the molar excess of this compound relative to the free thiol. A 5 to 20-fold molar excess of the maleimide reagent is a common starting point.

  • Steric Hindrance: The PEG18 chain, while increasing hydrophilicity, can also cause steric hindrance, potentially slowing down the reaction or preventing access to the thiol group, especially if it is in a sterically hindered environment on the protein. Longer PEG chains can sometimes lead to decreased biological activity due to this effect.

    • Solution: Increase the reaction time and/or the molar excess of the this compound reagent.

Table 1: Influence of Reaction Parameters on Conjugation Efficiency

ParameterSuboptimal ConditionRecommendationRationale
pH < 6.5 or > 8.06.5 - 7.5Balances thiol reactivity with minimizing side reactions.
Maleimide:Thiol Molar Ratio 1:1 or lower5:1 to 20:1Drives the reaction to completion, especially for precious biomolecules.
Reducing Agent DTT not removedUse TCEP or remove DTTDTT contains a thiol and will react with the maleimide.
Buffer Components Contains primary amines or thiolsUse buffers like PBS or HEPESAvoids competitive side reactions.
Side Reactions and Product Instability

Q6: I am observing multiple products or my final conjugate is not stable. What could be the cause?

Side reactions and instability of the final conjugate are known challenges with maleimide chemistry.

Potential Side Reactions and Instability Issues

Side_Reactions_and_Instability cluster_reaction Maleimide-Thiol Reaction cluster_side_reactions Potential Issues Thiol Protein-SH Conjugate Succinimidyl Thioether (Desired Product) Thiol->Conjugate Maleimide This compound Maleimide->Conjugate AmineReaction Reaction with Amines (at pH > 7.5) Maleimide->AmineReaction RetroMichael Retro-Michael Reaction (Reversible Deconjugation) Conjugate->RetroMichael Reversible Hydrolysis Succinimide (B58015) Ring Hydrolysis (Stabilization) Conjugate->Hydrolysis Irreversible Thiazine (B8601807) Thiazine Rearrangement (with N-terminal Cys) Conjugate->Thiazine

Caption: Pathways of maleimide-thiol conjugates.

  • Retro-Michael Reaction: The succinimidyl thioether bond formed can be reversible, especially in the presence of other thiols. This can lead to the transfer of the this compound to other thiol-containing molecules in your sample or in vivo.

    • Solution: After the conjugation reaction, the succinimide ring can be intentionally hydrolyzed by raising the pH to ~9 for a short period. The resulting ring-opened product is much more stable and not susceptible to the retro-Michael reaction.

  • Thiazine Rearrangement: If your protein or peptide has an N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide ring, leading to a thiazine rearrangement. This results in an unexpected and potentially inactive product.

    • Solution: If possible, avoid using proteins or peptides with N-terminal cysteines for maleimide conjugation. Alternatively, perform the conjugation at a more acidic pH (e.g., pH 6.0-6.5) to keep the N-terminal amine protonated and less nucleophilic. Acetylation of the N-terminal cysteine can also prevent this side reaction.

  • Reaction with Primary Amines: At pH values above 7.5, maleimides can react with primary amines, such as the side chain of lysine residues.

    • Solution: Maintain the reaction pH in the recommended range of 6.5-7.5 to ensure selectivity for thiols.

Experimental Protocols

Protocol 1: Reduction of Protein Disulfide Bonds with TCEP
  • Prepare Buffers:

    • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, degassed to remove oxygen.

    • TCEP Stock Solution: Prepare a 0.5 M stock solution of TCEP-HCl and adjust the pH to 7.0 with NaOH.

  • Reduction Reaction:

    • Dissolve your protein in the reaction buffer to a concentration of 1-10 mg/mL.

    • Add TCEP stock solution to a final concentration of 2-5 mM.

    • Incubate at room temperature for 30-60 minutes.

  • Proceed to Conjugation: TCEP does not need to be removed before adding the maleimide reagent.

Protocol 2: this compound Conjugation
  • Prepare Reagents:

    • Reduced Protein: Use the protein solution from Protocol 1.

    • This compound Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10-20 mM.

  • Conjugation Reaction:

    • Add the desired molar excess (e.g., 10-fold) of the this compound solution to the reduced protein solution.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. The optimal time may need to be determined empirically.

  • Quenching (Optional):

    • To stop the reaction, a small molecule thiol such as L-cysteine or beta-mercaptoethanol can be added to quench any unreacted this compound.

  • Purification:

    • Remove excess, unreacted this compound and other small molecules by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).

Protocol 3: Quantification of Free Thiols using Ellman's Reagent
  • Prepare Reagents:

    • Ellman's Reagent Solution: Dissolve DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) in reaction buffer (0.1 M sodium phosphate, 1 mM EDTA, pH 8.0) to a final concentration of 10 mM.

    • Cysteine Standard: Prepare a series of known concentrations of L-cysteine in the reaction buffer to create a standard curve.

  • Assay:

    • Add your protein sample and standards to separate wells of a 96-well plate.

    • Add the Ellman's Reagent solution to each well.

    • Incubate at room temperature for 15 minutes.

    • Measure the absorbance at 412 nm.

  • Calculation:

    • Determine the concentration of free thiols in your sample by comparing its absorbance to the standard curve. The molar extinction coefficient of the TNB²⁻ anion is 14,150 M⁻¹cm⁻¹.

References

Technical Support Center: Optimizing PROTAC Linker Length with Benzyl-PEG18-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when optimizing PROTAC® linker length, with a focus on utilizing Benzyl-PEG18-MS.

Frequently Asked Questions (FAQs)

Q1: What is the role of the linker in a PROTAC, and why is its length critical?

A PROTAC (Proteolysis Targeting Chimera) is a heterobifunctional molecule designed to bring a target protein of interest (POI) and an E3 ubiquitin ligase into close proximity.[1][2] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. The linker connects the ligand that binds to the POI and the ligand that recruits the E3 ligase.[1][2]

The linker's length is a critical determinant of PROTAC efficacy.[3] An optimal linker length is essential for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).

  • If the linker is too short, it can cause steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase.

  • If the linker is too long, it may not effectively bring the two proteins close enough for efficient ubiquitination, potentially leading to reduced degradation.

Therefore, fine-tuning the linker length is a crucial optimization step in PROTAC design.

Q2: What are the advantages of using a this compound linker in PROTAC design?

This compound is a polyethylene (B3416737) glycol (PEG)-based linker. PEG linkers are widely used in PROTAC design for several reasons:

  • Improved Solubility: PROTACs are often large, hydrophobic molecules with poor aqueous solubility. The hydrophilic nature of the PEG chain enhances the overall solubility of the PROTAC.

  • Enhanced Cell Permeability: The flexibility of PEG linkers can allow the PROTAC to adopt conformations that mask its polar surface area, which can improve its ability to cross the cell membrane.

  • Reduced Non-specific Binding: The hydrophilicity of PEG can help to minimize non-specific hydrophobic interactions with other proteins.

  • Tunable Length: PEG linkers can be easily synthesized in various lengths, allowing for systematic optimization of the linker length.

The "MS" (mesylate) group on this compound is a good leaving group, facilitating the coupling of the linker to a nucleophilic site on either the POI ligand or the E3 ligase ligand during PROTAC synthesis. The benzyl (B1604629) group can provide some rigidity and may be involved in specific interactions within the ternary complex.

Q3: We are not observing any degradation of our target protein with our PROTACs synthesized with different lengths of Benzyl-PEG linkers. What are the possible reasons?

This is a common challenge in PROTAC development. Several factors could be contributing to the lack of degradation:

  • Suboptimal Linker Length: The range of linker lengths you have tested may still be outside the optimal window for forming a productive ternary complex. It is recommended to synthesize a broader range of linker lengths.

  • Poor Cell Permeability: The physicochemical properties of your PROTAC, influenced by the linker, might be preventing it from efficiently crossing the cell membrane.

  • "Hook Effect": At high concentrations, PROTACs can form binary complexes (PROTAC:POI or PROTAC:E3 ligase) instead of the desired ternary complex, which can inhibit degradation.

  • Incorrect E3 Ligase Choice: The selected E3 ligase may not be expressed in the cell line being used, or it may not be suitable for the target protein.

  • Instability of the PROTAC: The PROTAC molecule may be unstable in the cell culture medium or inside the cell.

Troubleshooting Guides

Problem 1: No or Low Target Protein Degradation

If your PROTAC shows good binding to both the target protein and the E3 ligase in binary assays but fails to induce degradation in cells, the issue often lies in the formation of a productive ternary complex.

Troubleshooting Workflow:

G A No/Low Degradation Observed B Synthesize a Library of PROTACs with Varying Linker Lengths A->B C Evaluate Ternary Complex Formation (e.g., SPR, TR-FRET) B->C I Successful Degradation B->I If successful D Assess Cell Permeability C->D C->I If successful E Perform In-Cell Ubiquitination Assay D->E D->I If successful F Check for 'Hook Effect' E->F E->I If successful G Optimize Linker Composition (Flexibility/Rigidity) F->G If no improvement F->I If successful H Consider Alternative E3 Ligase G->H

Caption: A logical workflow for troubleshooting lack of PROTAC activity.

Solutions:

  • Systematically Vary Linker Length: Synthesize a library of PROTACs with a wider range of Benzyl-PEG linker lengths. Even small changes in linker length can significantly impact degradation efficacy.

  • Directly Evaluate Ternary Complex Formation: Use biophysical techniques like Surface Plasmon Resonance (SPR) or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to assess the formation and stability of the ternary complex. This can provide insights into the cooperativity of your system.

  • Assess Cell Permeability: Utilize cellular uptake assays to determine if your PROTAC is reaching its intracellular target at sufficient concentrations.

  • Confirm Target Ubiquitination: Perform an in-cell ubiquitination assay to confirm that the PROTAC is capable of inducing the ubiquitination of the target protein.

  • Investigate the "Hook Effect": Conduct a wide dose-response experiment to see if degradation decreases at higher PROTAC concentrations. If a hook effect is observed, subsequent experiments should be performed at lower concentrations.

Problem 2: The "Hook Effect" is Limiting PROTAC Efficacy

The "hook effect" is characterized by a bell-shaped dose-response curve, where target degradation decreases at high PROTAC concentrations. This occurs because the formation of binary complexes (PROTAC-POI or PROTAC-E3 ligase) dominates over the productive ternary complex.

G cluster_0 Low PROTAC Concentration cluster_1 High PROTAC Concentration A PROTAC B Target Protein A->B C E3 Ligase A->C D Ternary Complex (Degradation) B->D C->D E PROTAC F Target Protein E->F G E3 Ligase E->G H Binary Complex (No Degradation) F->H I Binary Complex (No Degradation) G->I

Caption: The "Hook Effect" at high PROTAC concentrations.

Solutions:

  • Perform a Wide Dose-Response Curve: Always test your PROTAC over a broad concentration range to identify the optimal concentration for degradation and to determine if a hook effect is present.

  • Work at Lower Concentrations: If a hook effect is observed, subsequent experiments should be performed in the nanomolar to low micromolar range to find the "sweet spot" for maximal degradation.

  • Enhance Ternary Complex Cooperativity: Modify the linker or the ligands to promote positive cooperativity, which stabilizes the ternary complex over the binary complexes.

Quantitative Data Summary

The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. Below is a table of representative data illustrating the impact of PEG linker length on PROTAC performance for a hypothetical target protein.

PROTAC with Benzyl-PEGn-MS LinkerLinker Length (n)Approximate Atom LengthDC50 (nM)Dmax (%)
PROTAC-112~4050045
PROTAC-215~5015075
PROTAC-3 18 ~60 50 >90
PROTAC-421~7020080
PROTAC-524~8060060

Note: This data is illustrative and the optimal linker length must be determined empirically for each specific PROTAC system.

Experimental Protocols

Detailed Methodology for Western Blotting to Determine DC50 and Dmax

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.

Materials:

  • 6-well cell culture plates

  • PROTAC stock solutions (in DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe with the loading control antibody.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of degradation relative to the vehicle control.

    • Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

G A Cell Treatment with PROTAC B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Western Blot D->E F Data Analysis (DC50/Dmax) E->F

Caption: Experimental workflow for Western Blotting analysis.

Detailed Methodology for Ternary Complex Formation Assay using Surface Plasmon Resonance (SPR)

SPR can be used to measure the kinetics and affinity of ternary complex formation.

Materials:

  • SPR instrument and sensor chips (e.g., SA chip)

  • Purified E3 ligase (biotinylated)

  • Purified target protein

  • PROTAC solutions

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Immobilization of E3 Ligase:

    • Immobilize the biotinylated E3 ligase onto the surface of a streptavidin (SA) sensor chip.

  • Binary Interaction Analysis (PROTAC and E3 Ligase):

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the binary binding affinity (KD).

  • Binary Interaction Analysis (PROTAC and Target Protein):

    • In a separate experiment, if possible, immobilize the target protein and inject the PROTAC to determine its binary binding affinity.

  • Ternary Complex Analysis:

    • Prepare a series of solutions containing a fixed, near-saturating concentration of the target protein and varying concentrations of the PROTAC.

    • Inject these solutions over the immobilized E3 ligase surface.

  • Data Analysis:

    • The increase in the SPR signal compared to the binary interaction of the PROTAC with the E3 ligase indicates the formation of the ternary complex.

    • Fit the data to a suitable binding model to determine the affinity of the ternary complex.

    • Calculate the cooperativity (α) by comparing the binary and ternary binding affinities. A value of α > 1 indicates positive cooperativity.

Detailed Methodology for In-Cell Ubiquitination Assay

This assay confirms that the PROTAC induces the ubiquitination of the target protein within cells.

Materials:

  • Cells expressing HA-tagged ubiquitin

  • PROTAC

  • Proteasome inhibitor (e.g., MG132)

  • Cell lysis buffer (stringent, e.g., containing 1% SDS)

  • Dilution buffer

  • Antibody against the target protein for immunoprecipitation

  • Protein A/G agarose (B213101) beads

  • Wash buffer

  • SDS-PAGE sample buffer

  • Primary antibody against HA-tag

  • Western blotting reagents

Procedure:

  • Cell Transfection and Treatment:

    • Co-transfect cells with a plasmid encoding HA-tagged ubiquitin.

    • Treat the cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.

  • Cell Lysis:

    • Lyse the cells under denaturing conditions to disrupt protein-protein interactions.

  • Immunoprecipitation:

    • Dilute the lysates to reduce the SDS concentration.

    • Immunoprecipitate the target protein using a specific antibody and Protein A/G agarose beads.

  • Western Blotting:

    • Wash the beads extensively.

    • Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with an anti-HA antibody to detect ubiquitinated forms of the target protein, which will appear as a high-molecular-weight smear.

References

Technical Support Center: Enhancing PROTAC® Solubility with Benzyl-PEG18-MS Linker

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for improving the solubility of Proteolysis Targeting Chimeras (PROTACs) using the Benzyl-PEG18-MS linker.

Frequently Asked Questions (FAQs)

Q1: My PROTAC, synthesized with a this compound linker, is showing poor aqueous solubility. Isn't a PEG linker supposed to improve solubility?

A1: Yes, polyethylene (B3416737) glycol (PEG) linkers are incorporated into PROTAC design to enhance hydrophilicity and aqueous solubility. The 18-unit PEG chain in the this compound linker provides a significant hydrophilic component to the molecule. However, the overall solubility of a PROTAC is a result of the combined physicochemical properties of the warhead (target protein binder), the E3 ligase ligand, and the linker. PROTACs are often large molecules with high molecular weight and lipophilicity, placing them in the "beyond Rule of Five" (bRo5) chemical space, which predisposes them to low solubility. If the warhead and E3 ligase ligand are highly hydrophobic, the PEG linker may not be sufficient on its own to ensure high aqueous solubility.

Q2: I'm observing precipitation when I dilute my DMSO stock solution of a this compound-containing PROTAC into an aqueous buffer for my assay. What are the potential causes and how can I resolve this?

A2: This is a common issue known as "crashing out." The primary cause is the PROTAC's concentration exceeding its thermodynamic solubility limit in the final aqueous buffer. Here are several strategies to address this:

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, to minimize solvent effects on your experiment and reduce the likelihood of precipitation upon dilution.[1]

  • Use Co-solvents: For challenging compounds, co-solvents can significantly improve solubility. A common formulation involves preparing a stock solution in DMSO and then mixing it with PEG300 or other biocompatible solvents before final dilution in the aqueous buffer.[1]

  • Sonication and Gentle Heating: To aid dissolution, you can gently warm the solution to 37°C for a short period (5-10 minutes) and use an ultrasonic bath for 5-15 minutes. Always visually inspect the solution for any remaining precipitate before use.[1]

  • Dropwise Addition and Vortexing: When preparing your working solution, add the PROTAC stock solution dropwise to the aqueous buffer while vigorously vortexing. This rapid dispersion can prevent the formation of localized high concentrations that lead to precipitation.

Q3: How can I quantitatively assess the solubility of my PROTAC?

A3: You can perform two main types of solubility assays: kinetic and thermodynamic.

  • Kinetic Solubility: This assay measures the solubility of a compound from a DMSO stock solution when added to an aqueous buffer, mimicking the conditions of many in vitro assays. It is a high-throughput method suitable for early-stage drug discovery.

  • Thermodynamic Solubility: This assay measures the equilibrium solubility of the solid compound in an aqueous buffer and is considered the "gold standard" for solubility determination. It is more time-consuming but provides a more accurate measure of a compound's intrinsic solubility.

Detailed protocols for both assays are provided in the "Experimental Protocols" section below.

Q4: Besides using a PEG linker, what other strategies can I employ if my PROTAC solubility remains a challenge?

A4: If solubility issues persist, you can explore more advanced formulation strategies:

  • Amorphous Solid Dispersions (ASDs): Dispersing the PROTAC in a polymer matrix can prevent crystallization and maintain a supersaturated state in solution, enhancing its dissolution rate.[1]

  • Lipid-Based Formulations: For in vivo studies, self-emulsifying drug delivery systems (SEDDS) or nanoemulsions can be developed to improve oral absorption.[1]

  • Use of Biorelevant Media: The solubility of PROTACs can be significantly different in buffers that mimic physiological fluids, such as Fasted-State Simulated Intestinal Fluid (FaSSIF) and Fed-State Simulated Intestinal Fluid (FeSSIF).

Quantitative Data on Linker Impact on Solubility

The inclusion of a PEG linker generally increases the aqueous solubility of a PROTAC compared to a more hydrophobic alkyl linker. The following table provides an illustrative comparison of how linker choice can impact PROTAC solubility. Please note that these values are representative and the actual solubility will be highly dependent on the specific warhead and E3 ligase ligand.

Linker TypeLinker CompositionIllustrative Aqueous Solubility (µg/mL)
Alkyl LinkerC8 Alkyl Chain~5
Short PEG LinkerPEG4~50
Target Linker This compound >150 (estimated)
Long PEG LinkerPEG24>200 (estimated)

Experimental Protocols

Protocol 1: General Synthesis of a PROTAC using this compound Linker

This protocol describes a general two-step synthesis of a PROTAC using a pre-functionalized this compound linker, assuming the warhead contains a suitable amine for amide bond formation and the E3 ligase ligand has a functional group for mesylate displacement.

Step 1: Amide Coupling of Warhead to this compound Linker

  • Reagents and Materials:

    • Warhead-COOH (1.0 eq)

    • Benzyl-PEG18-NH2 (commercially available precursor to this compound) (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

    • Nitrogen atmosphere

  • Procedure:

    • Dissolve the warhead-COOH in anhydrous DMF under a nitrogen atmosphere.

    • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

    • Add the Benzyl-PEG18-NH2 to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the Warhead-Benzyl-PEG18-NH2 intermediate.

Step 2: Mesylation and Coupling to E3 Ligase Ligand

  • Reagents and Materials:

    • Warhead-Benzyl-PEG18-OH (derived from the previous step) (1.0 eq)

    • Methanesulfonyl chloride (MsCl) (1.5 eq)

    • Triethylamine (TEA) (2.0 eq)

    • Anhydrous DCM

    • E3 Ligase Ligand-XH (where X is a nucleophile like O, N, or S) (1.2 eq)

    • Cesium carbonate (Cs2CO3) (2.0 eq)

    • Anhydrous DMF

  • Procedure:

    • Dissolve the Warhead-Benzyl-PEG18-OH in anhydrous DCM and cool to 0 °C.

    • Add TEA followed by the dropwise addition of MsCl.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor by TLC or LC-MS for the formation of the mesylate intermediate (Warhead-Benzyl-PEG18-OMs).

    • Once the mesylation is complete, quench the reaction with saturated NaHCO3 solution and extract with DCM.

    • Dry the organic layer, filter, and concentrate to obtain the crude mesylate.

    • Dissolve the crude mesylate and the E3 Ligase Ligand-XH in anhydrous DMF.

    • Add Cs2CO3 and stir the reaction at 60-80 °C overnight.

    • Monitor the reaction by LC-MS for the formation of the final PROTAC.

    • Upon completion, dilute with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.

    • Purify the final PROTAC by preparative HPLC.

Protocol 2: Kinetic Solubility Assay
  • Preparation of Stock Solution: Prepare a 10 mM stock solution of the PROTAC in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the PROTAC stock solution in DMSO.

  • Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO dilution to a new 96-well plate containing a larger volume (e.g., 198 µL) of the desired aqueous buffer (e.g., PBS, pH 7.4). This will result in a final DMSO concentration of 1%.

  • Incubation: Seal the plate and incubate at room temperature for 1-2 hours with gentle shaking.

  • Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a specific wavelength (e.g., 620 nm).

  • Data Analysis: The kinetic solubility is defined as the highest concentration of the PROTAC that does not show a significant increase in turbidity compared to the buffer-only control.

Protocol 3: Thermodynamic Solubility Assay
  • Compound Addition: Add an excess amount of the solid PROTAC powder to a vial containing a known volume of the aqueous buffer (e.g., PBS, pH 7.4).

  • Equilibration: Seal the vial and agitate the suspension at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Separation of Undissolved Solid: Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid. Alternatively, filter the suspension through a 0.45 µm filter.

  • Quantification: Carefully collect the supernatant and determine the concentration of the dissolved PROTAC using a validated analytical method such as HPLC-UV or LC-MS/MS. A standard curve of the PROTAC in the same buffer system should be prepared for accurate quantification.

  • Result: The measured concentration represents the thermodynamic solubility of the PROTAC in the tested buffer.

Visualizations

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Warhead-COOH Warhead-COOH Amide_Coupling Amide Coupling (HATU, DIPEA) Warhead-COOH->Amide_Coupling Benzyl_PEG18_NH2 Benzyl-PEG18-NH2 Benzyl_PEG18_NH2->Amide_Coupling Intermediate Warhead-Linker-NH2 Amide_Coupling->Intermediate Mesylation Mesylation (MsCl, TEA) Intermediate->Mesylation Mesylate_Intermediate Warhead-Linker-OMs Mesylation->Mesylate_Intermediate Final_Coupling Nucleophilic Substitution (Cs2CO3) Mesylate_Intermediate->Final_Coupling E3_Ligase_Ligand E3 Ligase Ligand-XH E3_Ligase_Ligand->Final_Coupling Final_PROTAC Final PROTAC Final_Coupling->Final_PROTAC

Caption: A generalized workflow for the synthesis of a PROTAC using a this compound linker.

Solubility_Troubleshooting Start PROTAC Precipitation in Aqueous Buffer Check_Concentration Is PROTAC concentration too high? Start->Check_Concentration Lower_Concentration Lower working concentration Check_Concentration->Lower_Concentration Yes Check_DMSO Is final DMSO% > 0.5%? Check_Concentration->Check_DMSO No Resolved Solubility Issue Resolved Lower_Concentration->Resolved Optimize_DMSO Optimize DMSO concentration Check_DMSO->Optimize_DMSO Yes Use_Cosolvents Employ co-solvents (e.g., PEG300) Check_DMSO->Use_Cosolvents No Optimize_DMSO->Resolved Sonication_Heating Apply gentle heating and sonication Use_Cosolvents->Sonication_Heating Advanced_Formulation Consider advanced formulations (ASDs) Sonication_Heating->Advanced_Formulation Advanced_Formulation->Resolved

Caption: A troubleshooting guide for addressing PROTAC solubility issues during experiments.

References

Technical Support Center: Synthesis of PROTACs with Benzyl-PEG18-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing the Benzyl-PEG18-MS linker.

Frequently Asked Questions (FAQs)

Q1: What is the role of the mesyl (Ms) group on the this compound linker?

The mesyl group (methulfonyl) functions as an excellent leaving group, activating the terminal oxygen of the PEG chain for nucleophilic substitution.[1][2] This allows for the efficient coupling of the linker to a nucleophilic functional group (e.g., an amine or a phenol) on either the protein of interest (POI) warhead or the E3 ligase ligand. The reaction proceeds via a nucleophilic substitution mechanism, typically SN2, which allows for the formation of a stable ether or amine linkage.[1]

Q2: What are the main advantages of using a PEG-based linker like this compound in PROTAC synthesis?

PEG linkers are widely used in PROTAC design for several key reasons:[3][4]

  • Enhanced Solubility: The hydrophilic nature of the polyethylene (B3416737) glycol chain can improve the aqueous solubility of the final PROTAC molecule, which is often a challenge due to the typically large and hydrophobic nature of the two ligands.

  • Improved Cell Permeability: By increasing the overall polarity and flexibility of the PROTAC, PEG linkers can favorably influence cell permeability, a critical factor for biological activity.

  • Tunable Length: PEG linkers are available in various lengths, allowing for the systematic optimization of the distance between the warhead and the E3 ligase ligand to achieve optimal ternary complex formation and subsequent protein degradation.

  • Biocompatibility: PEG is generally considered biocompatible and non-immunogenic.

Q3: What reaction conditions are typically required for coupling the this compound linker?

The coupling of this compound with a nucleophile, such as an amine or phenol (B47542), is typically carried out under the following conditions:

  • Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) is commonly used to ensure the solubility of all reactants.

  • Base: A non-nucleophilic base, such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), is required to neutralize the methanesulfonic acid byproduct that is formed during the reaction.

  • Temperature: The reaction is often performed at room temperature or with gentle heating to drive it to completion.

  • Inert Atmosphere: To prevent side reactions with atmospheric moisture, it is advisable to conduct the reaction under an inert atmosphere, such as nitrogen or argon.

Q4: How can I monitor the progress of the coupling reaction?

The progress of the reaction can be monitored by analytical techniques such as:

  • Thin-Layer Chromatography (TLC): A simple and rapid method to qualitatively assess the consumption of starting materials and the formation of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the conversion of reactants and confirms the mass of the desired product.

Q5: What are the common challenges in purifying PROTACs synthesized with PEG linkers?

Purification of PEGylated PROTACs can be challenging due to the presence of unreacted starting materials, byproducts, and the PEG linker itself, which can lead to complex mixtures. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely used and effective method for the purification of PROTACs to a high degree of purity.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no product formation 1. Inactive Nucleophile: The amine or phenol on your warhead/E3 ligase ligand is not sufficiently nucleophilic. 2. Steric Hindrance: The nucleophilic site is sterically hindered, preventing the approach of the linker. 3. Poor Solubility: Reactants are not fully dissolved in the reaction solvent. 4. Degradation of this compound: The linker may have degraded due to improper storage or handling (e.g., exposure to moisture).1. Increase Reaction Temperature: Gently heat the reaction to increase the reaction rate. 2. Use a Stronger, Non-Nucleophilic Base: A stronger base may enhance the nucleophilicity of your substrate. 3. Change Solvent: Try a different polar aprotic solvent to improve solubility. 4. Confirm Linker Integrity: Use a fresh batch of this compound and ensure anhydrous reaction conditions.
Formation of an unexpected byproduct with a mass corresponding to the starting material plus chlorine Alkyl Chloride Formation: This is a known side reaction when using methanesulfonyl chloride to prepare the mesylate from the corresponding alcohol. The chloride ion displaced during mesylation can act as a nucleophile.1. Use Methanesulfonic Anhydride (B1165640): If you are preparing the mesylate yourself, using methanesulfonic anhydride instead of methanesulfonyl chloride will eliminate the source of chloride ions. 2. Purification: The alkyl chloride byproduct can often be separated from the desired product by RP-HPLC.
Multiple spots on TLC or multiple peaks in LC-MS 1. Incomplete Reaction: The reaction has not gone to completion. 2. Side Reactions: Besides alkyl chloride formation, other side reactions may be occurring. 3. Decomposition: The product or starting materials may be unstable under the reaction conditions.1. Increase Reaction Time: Allow the reaction to stir for a longer period. 2. Optimize Reaction Conditions: Re-evaluate the choice of base, solvent, and temperature. 3. Purification: Isolate the desired product using RP-HPLC.
Difficulty in purifying the final PROTAC PEG-related Impurities: The presence of excess PEG linker or PEG-containing byproducts can complicate purification.1. Optimize Stoichiometry: Use a precise stoichiometry of reactants to minimize excess linker. 2. Aqueous Workup: Perform an aqueous workup to remove water-soluble impurities before chromatography. 3. Optimize HPLC Gradient: Develop a shallow gradient for your RP-HPLC method to improve the separation of PEGylated species.

Experimental Protocols

Protocol 1: General Procedure for Coupling this compound with an Amine-Containing Ligand

This protocol describes a general method for the nucleophilic substitution reaction between this compound and a primary or secondary amine on a warhead or E3 ligase ligand.

  • Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the amine-containing ligand (1.0 eq) in anhydrous DMF.

  • Addition of Base: Add a non-nucleophilic base, such as DIPEA (2.0-3.0 eq).

  • Addition of Linker: Add a solution of this compound (1.1-1.2 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine to remove DMF and excess base.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by RP-HPLC to obtain the desired conjugate.

Parameter Typical Value/Condition
Reactant Ratio (Ligand:Linker) 1 : 1.1-1.2
Solvent Anhydrous DMF
Base DIPEA (2.0-3.0 eq)
Temperature Room Temperature
Reaction Time 12-24 hours
Purification Method RP-HPLC
Expected Yield 50-70%

Visualizations

PROTAC_Synthesis_Workflow General PROTAC Synthesis Workflow with this compound cluster_synthesis Synthesis Steps cluster_analysis Analysis and Purification start Start with Warhead-NH2 and E3 Ligase Ligand coupling Nucleophilic Substitution (DMF, DIPEA) start->coupling linker This compound linker->coupling intermediate Warhead-PEG18-Benzyl coupling->intermediate monitoring Reaction Monitoring (TLC, LC-MS) coupling->monitoring deprotection Deprotection (if needed) intermediate->deprotection final_coupling Final Coupling Reaction deprotection->final_coupling protac Final PROTAC final_coupling->protac purification Purification (RP-HPLC) protac->purification characterization Characterization (NMR, HRMS) purification->characterization Troubleshooting_Logic Troubleshooting Logic for Low Yield start Low or No Product check_reactants Check Reactant Integrity (Fresh Linker & Ligand) start->check_reactants check_reactants->start Reactants Degraded check_conditions Review Reaction Conditions (Anhydrous, Inert Atmosphere) check_reactants->check_conditions Reactants OK check_conditions->start Conditions Flawed optimize_reaction Optimize Reaction (Increase Temp, Change Base/Solvent) check_conditions->optimize_reaction Conditions Correct success Improved Yield optimize_reaction->success

References

Technical Support Center: Improving the Pharmacokinetics of Benzyl-PEG18-MS PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working to enhance the pharmacokinetic (PK) properties of Benzyl-PEG18-MS PROTACs.

Frequently Asked Questions (FAQs)

Q1: What are the primary pharmacokinetic challenges associated with PROTACs, including those with PEG linkers like this compound?

PROTACs inherently possess large molecular weights and complex structures that often lead to several pharmacokinetic hurdles:

  • Poor Aqueous Solubility: Due to their high molecular weight and often lipophilic nature, many PROTACs exhibit low solubility in aqueous solutions, which can impede formulation and administration.[1]

  • Low Cell Permeability: The size and polar surface area of PROTACs can make it difficult for them to cross cell membranes and reach their intracellular targets.[1][2]

  • Metabolic Instability: PROTACs can be susceptible to metabolism by enzymes, primarily in the liver. The ether linkages within PEG chains, such as in this compound, can be targets for oxidative metabolism by cytochrome P450 (CYP) enzymes, potentially leading to a short in vivo half-life.[3]

  • Rapid Clearance: Poor metabolic stability can contribute to rapid clearance from the body, resulting in insufficient exposure to the target tissue.

  • The "Hook Effect": At high concentrations, PROTACs can form non-productive binary complexes with either the target protein or the E3 ligase, which reduces the efficiency of the desired ternary complex formation and subsequent protein degradation.

Q2: How does the this compound linker specifically impact the pharmacokinetic properties of a PROTAC?

The this compound linker is a polyethylene (B3416737) glycol (PEG)-based linker. The inclusion of a PEG chain generally aims to:

  • Increase Hydrophilicity and Solubility: PEG linkers are known to improve the water solubility of PROTACs, which can be advantageous for formulation and bioavailability.

  • Influence Cell Permeability: While enhancing solubility, the hydrophilic nature of PEG linkers can also impact cell permeability, creating a need to balance these properties.

  • Provide Flexibility: The flexibility of the PEG chain can be beneficial for allowing the PROTAC to adopt an optimal conformation for the formation of a stable ternary complex between the target protein and the E3 ligase.

However, as mentioned, the ether bonds in the PEG chain can be metabolically labile.

Q3: What are the initial steps to troubleshoot a this compound PROTAC with poor in vivo exposure?

A logical workflow for troubleshooting poor in vivo exposure is essential.

troubleshooting_workflow cluster_0 Initial Observation cluster_1 Investigation cluster_2 Potential Causes cluster_3 Solutions Poor_Exposure Poor In Vivo Exposure Assess_Solubility Assess Aqueous Solubility Poor_Exposure->Assess_Solubility Assess_Stability Assess Metabolic Stability (Microsomes, Plasma) Poor_Exposure->Assess_Stability Assess_Permeability Assess Cell Permeability (e.g., PAMPA) Poor_Exposure->Assess_Permeability Low_Solubility Low Solubility Issue Assess_Solubility->Low_Solubility Metabolic_Lability Metabolic Instability Assess_Stability->Metabolic_Lability Poor_Permeability Poor Permeability Assess_Permeability->Poor_Permeability Formulation_Strategies Formulation Strategies (e.g., ASDs, Nanoformulations) Low_Solubility->Formulation_Strategies Address with formulation Linker_Modification Linker Modification (Rigid Moieties, Length) Metabolic_Lability->Linker_Modification Modify linker to improve Ligand_Modification Ligand/Warhead Modification Metabolic_Lability->Ligand_Modification Block metabolic hotspots Poor_Permeability->Linker_Modification Balance lipophilicity metabolic_stability_workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis Prep_Stock Prepare PROTAC Stock Solution Prep_Incubation Prepare Incubation Mix (Buffer, HLM, PROTAC) Prep_Stock->Prep_Incubation Pre_Incubate Pre-incubate at 37°C Prep_Incubation->Pre_Incubate Prep_NADPH Prepare NADPH Regenerating System Start_Reaction Initiate Reaction with NADPH Prep_NADPH->Start_Reaction Pre_Incubate->Start_Reaction Time_Points Take Aliquots at Time Points (0-60 min) Start_Reaction->Time_Points Quench Quench with Acetonitrile + Internal Standard Time_Points->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Analyze_Supernatant Analyze Supernatant by LC-MS/MS Centrifuge->Analyze_Supernatant Calculate_PK Calculate t½ and CLint Analyze_Supernatant->Calculate_PK solubility_assay_logic Start Start Prep_Stock Prepare High-Conc. DMSO Stock Start->Prep_Stock End End Dilute_in_PBS Dilute Stock in PBS (pH 7.4) Prep_Stock->Dilute_in_PBS Incubate Incubate & Shake (Allow Precipitation) Dilute_in_PBS->Incubate Filter Filter to Remove Precipitate Incubate->Filter Quantify Quantify Soluble PROTAC in Filtrate (UV/HPLC) Filter->Quantify Result Result: Kinetic Solubility Quantify->Result Result->End

References

Technical Support Center: Overcoming Steric Hindrance with Benzyl-PEG18-MS Linker

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing the Benzyl-PEG18-MS linker. This bifunctional linker is particularly valuable in bioconjugation, including the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where overcoming steric hindrance is a critical challenge.

Frequently Asked Questions (FAQs)

Q1: What is the this compound linker and what are its components?

A1: The this compound is a heterobifunctional chemical linker. It consists of three key parts:

  • Benzyl (B1604629) Group (Bn): A common protecting group for the terminal hydroxyl group of the PEG chain. It is stable under a wide range of reaction conditions and can be selectively removed later in the synthesis.[1]

  • PEG18 Spacer: A discrete polyethylene (B3416737) glycol chain with 18 ethylene (B1197577) glycol units. This flexible, hydrophilic spacer arm helps to overcome steric hindrance by increasing the distance between the two molecules being conjugated.[2][3] The PEG chain also enhances the solubility and can improve the pharmacokinetic properties of the final conjugate.[4]

  • Mesylate (MS) Group: A methanesulfonyl group (-SO2CH3) that is an excellent leaving group. It is formed by reacting the terminal hydroxyl group of a PEG-alcohol with methanesulfonyl chloride. The mesylate group readily undergoes nucleophilic substitution by groups such as amines, thiols, or hydroxyls, making it a versatile reactive handle for conjugation.[5]

Q2: How does the this compound linker help overcome steric hindrance?

A2: Steric hindrance occurs when the bulky nature of molecules prevents their reactive sites from coming close enough to form a bond. The this compound linker mitigates this in two main ways:

  • Spatial Separation: The long, flexible PEG18 chain acts as a spacer, physically separating the conjugated molecules and allowing them to access their binding sites without clashing.

  • Increased Solubility: The hydrophilic PEG component can prevent aggregation of hydrophobic molecules, keeping them in solution and available for reaction.

Q3: What are the primary applications of the this compound linker?

A3: This linker is primarily used in the synthesis of complex biomolecules where precise control over conjugation is required. A major application is in the development of PROTACs, where it connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase. It is also suitable for creating ADCs and other PEGylated therapeutics.

Q4: When should I choose a this compound linker over other crosslinkers?

A4: A this compound linker is an excellent choice when:

  • You are conjugating two large or sterically hindered molecules.

  • You need to improve the aqueous solubility of your final conjugate.

  • Your synthetic strategy requires a stable protecting group (benzyl) that can be removed under specific conditions (hydrogenolysis) without disturbing other functional groups.

  • You are performing a nucleophilic substitution reaction with an amine, thiol, or hydroxyl group on your target molecule.

Troubleshooting Guides

Problem 1: Low or No Conjugation Yield
Possible Cause Troubleshooting Step Details
Degradation of Mesylate Group Verify the integrity of the this compound linker.The mesylate group can be susceptible to hydrolysis, especially if exposed to moisture. Store the linker under anhydrous conditions and at the recommended temperature (-20°C). Before use, allow the vial to warm to room temperature before opening to prevent condensation.
Inefficient Nucleophilic Substitution Optimize reaction conditions.Ensure the reaction is carried out in a suitable anhydrous polar aprotic solvent like DMF or DMSO. The addition of a non-nucleophilic base (e.g., DIPEA) is often necessary to facilitate the reaction, especially when conjugating to an amine. Reaction temperature can be increased (e.g., to 60°C) to drive the reaction to completion.
Steric Hindrance Still an Issue Consider a longer PEG linker.While PEG18 provides significant spacing, some systems may require an even longer chain to effectively overcome severe steric hindrance.
Starting Material Purity Check the purity of your biomolecule and linker.Impurities in either the linker or the target molecule can interfere with the reaction. Ensure all starting materials are of high purity.
Problem 2: Low Yield After Benzyl Group Deprotection
Possible Cause Troubleshooting Step Details
Incomplete Deprotection Optimize hydrogenation conditions.Ensure a sufficient amount of palladium on carbon (Pd/C) catalyst is used (typically 5-10 mol%). The reaction requires a hydrogen source, such as hydrogen gas or a transfer hydrogenation reagent like ammonium (B1175870) formate. Vigorous stirring is crucial to ensure proper mixing of the catalyst, substrate, and hydrogen source. The reaction should be monitored by TLC or LC-MS to confirm the disappearance of the starting material.
Catalyst Poisoning Use an appropriate solvent and ensure substrate purity.Certain functional groups (e.g., thiols) can poison the Pd/C catalyst. If your molecule contains such groups, alternative deprotection methods may be necessary. For N-benzyl deprotection, running the reaction in an acidified solution can prevent the free amine from poisoning the catalyst.
Side Reactions Use a different deprotection method.If hydrogenation is not compatible with other functional groups in your molecule (e.g., alkynes or alkenes), consider alternative deprotection methods for benzyl ethers, such as strong acids (if the rest of the molecule is stable).
Problem 3: Difficulty in Purifying the Final Conjugate
Possible Cause Troubleshooting Step Details
Similar Properties of Starting Material and Product Choose an appropriate purification technique.Due to the large size of the PEG linker, the starting materials and product may have similar retention times in some chromatography systems. Size-exclusion chromatography (SEC) is often effective for separating the larger conjugate from smaller unreacted molecules. Reverse-phase HPLC can also be used, where the increased hydrophobicity of the conjugate often allows for separation.
Product Aggregation Optimize buffer conditions.The increased hydrophobicity from the conjugated payload can sometimes lead to aggregation. Ensure the purification buffers are optimized for the solubility of the final product. The inherent hydrophilicity of the PEG linker helps to mitigate this.

Data Presentation

The length of the PEG spacer significantly impacts the properties of the final conjugate. The following table summarizes representative data on how PEG chain length can influence the pharmacokinetic properties of an Antibody-Drug Conjugate (ADC).

Table 1: Influence of PEG Linker Length on ADC Pharmacokinetics

ADC Construct (DAR 8)PEG Chain LengthMean Residence Time (hours)AUC (h*µg/mL)Clearance (mL/day/kg)
Non-binding IgG ControlN/A33012,0005.3
ADC with PEG2 Linker2 units1003,50017
ADC with PEG4 Linker4 units1605,60011
ADC with PEG8 Linker8 units2809,8006.1
ADC with PEG12 Linker12 units28010,0006.0
ADC with PEG24 Linker24 units29010,0005.8
(Data synthesized from a study on PEGylated glucuronide-MMAE linkers)

Experimental Protocols

This section provides a representative two-step protocol for the synthesis of a bioconjugate using a Benzyl-PEG-OH precursor, which is then converted to the mesylate in situ, followed by conjugation and deprotection.

Step 1: Mesylation of Benzyl-PEG18-OH and Conjugation to an Amine-Containing Molecule

This step involves the activation of the terminal hydroxyl group of the Benzyl-PEG18-alcohol to a mesylate, making it a good leaving group for subsequent nucleophilic substitution by an amine on the target molecule.

  • Materials:

    • Benzyl-PEG18-OH

    • Methanesulfonyl chloride (MsCl)

    • Anhydrous dichloromethane (B109758) (DCM)

    • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

    • Amine-containing target molecule

    • Anhydrous dimethylformamide (DMF)

  • Protocol:

    • Mesylation:

      • Dissolve Benzyl-PEG18-OH (1.0 eq) in anhydrous DCM (0.1 M).

      • Add TEA (1.5 eq) to the solution.

      • Cool the reaction mixture to 0°C in an ice bath.

      • Slowly add a solution of MsCl (1.2 eq) in anhydrous DCM.

      • Stir the reaction at 0°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS to confirm the formation of this compound.

    • Conjugation:

      • Once the mesylation is complete, remove the solvent under reduced pressure.

      • Dissolve the crude this compound and the amine-containing target molecule (1.0-1.2 eq) in anhydrous DMF (0.1 M).

      • Add DIPEA (3.0 eq) to the reaction mixture.

      • Stir the reaction at room temperature or heat to 60°C overnight under a nitrogen atmosphere.

      • Monitor the reaction progress by LC-MS.

    • Work-up and Purification:

      • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

      • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

      • Purify the crude product by flash chromatography or preparative HPLC to obtain the benzyl-protected conjugate.

Step 2: Deprotection of the Benzyl Group

This final step removes the benzyl protecting group to yield the final conjugate.

  • Materials:

    • Benzyl-protected conjugate

    • 10% Palladium on carbon (Pd/C)

    • Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)

    • Hydrogen source (Hydrogen gas or ammonium formate)

  • Protocol (Catalytic Hydrogenation):

    • In a round-bottom flask, dissolve the benzyl-protected conjugate in the chosen solvent.

    • Carefully add the 10% Pd/C catalyst (typically 5-10 mol% relative to the substrate).

    • Purge the flask with an inert gas (e.g., argon or nitrogen).

    • Introduce hydrogen gas (e.g., from a balloon) and stir the reaction vigorously at room temperature.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

    • Wash the filter cake with a small amount of the solvent.

    • Combine the filtrates and remove the solvent under reduced pressure to obtain the final deprotected conjugate.

Mandatory Visualizations

experimental_workflow cluster_step1 Step 1: Mesylation & Conjugation cluster_step2 Step 2: Deprotection start Benzyl-PEG18-OH mesylation Mesylation (MsCl, TEA, DCM) start->mesylation mesylate_product This compound (Activated Linker) mesylation->mesylate_product conjugation Nucleophilic Substitution (Target-NH2, DIPEA, DMF) mesylate_product->conjugation bn_conjugate Benzyl-Protected Conjugate conjugation->bn_conjugate deprotection Hydrogenolysis (H2, Pd/C) bn_conjugate->deprotection final_product Final Conjugate deprotection->final_product

Caption: General workflow for bioconjugation using a Benzyl-PEG-OH precursor.

troubleshooting_logic start Low Conjugation Yield check_linker Check Linker Stability (LC-MS) start->check_linker check_conditions Optimize Reaction Conditions (Base, Temp, Solvent) start->check_conditions check_purity Verify Purity of Starting Materials start->check_purity linker_ok Linker OK? check_linker->linker_ok conditions_ok Yield Improved? check_conditions->conditions_ok purity_ok Purity High? check_purity->purity_ok degraded Linker Degraded (Use Fresh Reagent) linker_ok->degraded No success Problem Resolved linker_ok->success Yes no_improvement Consider Longer PEG Spacer conditions_ok->no_improvement No conditions_ok->success Yes impure Purify Starting Materials purity_ok->impure No purity_ok->success Yes

Caption: Troubleshooting logic for low conjugation yield.

steric_hindrance_mechanism cluster_without Without PEG Linker cluster_with With this compound Linker molA1 Molecule A clash Steric Clash! molA1->clash molB1 Molecule B molB1->clash molA2 Molecule A linker PEG18 Spacer molA2->linker Conjugation molB2 Molecule B linker->molB2 Conjugation

References

Technical Support Center: Optimizing Ternary Complex Formation with Benzyl-PEG18-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the formation of ternary complexes using Benzyl-PEG18-MS and other PEG-based linkers in the design of Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a PEG linker like this compound in a PROTAC?

A PROTAC is a heterobifunctional molecule that typically consists of a ligand for a target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects them.[1] The linker is a critical component that brings the target protein and the E3 ligase into close proximity to form a productive ternary complex, which is essential for the subsequent ubiquitination and degradation of the target protein.[2] Flexible linkers, such as those containing polyethylene (B3416737) glycol (PEG) chains, are often used because they are synthetically accessible and allow the warhead and E3 ligase ligand to adopt multiple conformations to facilitate the formation of a stable ternary complex.[2][3] The length and flexibility of the PEG linker can significantly influence the stability of this complex and, consequently, the overall degradation efficiency.[2]

Q2: How does the length of a PEG linker, such as the 18-unit chain in this compound, impact PROTAC activity?

The length of the PEG linker is a critical parameter that directly affects the formation and stability of the ternary complex.

  • Too short: A linker that is too short may lead to steric clashes between the target protein and the E3 ligase, preventing the formation of a stable ternary complex.

  • Too long: Conversely, a linker that is too long might not effectively bring the two proteins into the correct orientation for efficient ubiquitination.

The optimal linker length is highly dependent on the specific target protein and E3 ligase pair and must often be determined empirically. For instance, studies have shown that for some targets, a 16-atom PEG linker was significantly more potent in inducing degradation than a 12-atom linker, even with similar binding affinities.

Q3: What are the advantages and disadvantages of the flexibility of PEG linkers?

The flexibility of PEG linkers can be a double-edged sword:

  • Advantages: Flexible linkers can permit the PROTAC to adopt an energetically favorable conformation for ternary complex formation. This adaptability is crucial for accommodating the surfaces of the two proteins.

  • Disadvantages: Excessive flexibility can be detrimental. A highly flexible linker may not sufficiently restrict the geometry of the ternary complex, leading to less stable interactions and reduced ubiquitination efficiency.

Q4: What is the "hook effect" and how do PEG linkers influence it?

The "hook effect" is a phenomenon observed in PROTAC dose-response curves where the degradation efficiency decreases at very high concentrations. This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target protein or PROTAC-E3 ligase) rather than the productive ternary complex. The properties of the linker, including its length and flexibility, can influence the concentration at which the hook effect becomes apparent. A linker that promotes strong positive cooperativity in ternary complex formation can help mitigate the hook effect.

Troubleshooting Guide

Issue 1: My PROTAC with a this compound linker shows low or no degradation of the target protein.

Potential Cause Troubleshooting Suggestion Recommended Assay
Poor Cell Permeability The hydrophilicity of the long PEG linker may hinder passive cell permeability. Synthesize PROTACs with shorter PEG chains or more hydrophobic linkers (e.g., alkyl chains) to improve cell uptake.Caco-2 Permeability Assay
Inefficient Ternary Complex Formation The length or flexibility of the PEG linker may not be optimal for the specific protein-protein interactions. Evaluate ternary complex formation directly.NanoBRET™/TR-FRET, Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), or Isothermal Titration Calorimetry (ITC)
Suboptimal Linker Conformation The PEG linker might be adopting conformations that favor binary over ternary complexes. Experiment with linkers of different compositions (e.g., alkyl chains) or rigidity to alter the conformational landscape.Biophysical assays as mentioned above to assess ternary complex stability.
Metabolic Instability The ether linkages in the PEG chain can be susceptible to oxidative metabolism by cytochrome P450 enzymes, leading to rapid clearance.In vitro metabolic stability assays with liver microsomes.

Issue 2: The PROTAC exhibits a pronounced "hook effect" at lower than expected concentrations.

Potential Cause Troubleshooting Suggestion Recommended Assay
High Affinity Binary Interactions The individual warhead and E3 ligase ligand may have very high affinities for their respective proteins, favoring binary complex formation. Consider using ligands with slightly lower binary affinities, as potent degradation is often driven by ternary complex stability rather than high binary affinity.SPR or ITC to determine binary binding affinities (Kd).
Low Cooperativity The linker is not effectively promoting a stable ternary complex. Modify the linker to improve protein-protein interactions within the ternary complex.Biophysical assays (SPR, ITC, TR-FRET) to measure the cooperativity of ternary complex formation.

Experimental Protocols

Protocol 1: NanoBRET™ Ternary Complex Formation Assay

This assay measures the proximity of the target protein and the E3 ligase in living cells.

  • Cell Line Preparation: Co-transfect cells with two plasmids: one expressing the target protein fused to a NanoLuc® luciferase (donor) and the other expressing the E3 ligase fused to a HaloTag® (acceptor), which is then labeled with a fluorescent ligand.

  • Cell Plating: Plate the transfected cells in a suitable assay plate and incubate.

  • PROTAC Treatment: Add serial dilutions of the PROTAC to the cells and incubate for the desired time.

  • Signal Detection: Measure the donor (NanoLuc®) and acceptor (NanoBRET™) emission signals using a plate reader equipped for BRET measurements.

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the NanoBRET™ ratio against the PROTAC concentration to generate a dose-response curve and determine the EC50 for ternary complex formation.

Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics

SPR can be used to measure the binding affinities and kinetics of binary and ternary complexes.

  • Immobilization: Immobilize one of the proteins (e.g., the E3 ligase) onto the sensor chip.

  • Binary Interaction Analysis: Inject different concentrations of the PROTAC over the immobilized protein to determine the binary binding affinity (Kd).

  • Ternary Complex Analysis: Inject a mixture of the PROTAC and the target protein over the immobilized E3 ligase. The enhanced binding response compared to the PROTAC alone indicates ternary complex formation.

  • Data Analysis: Fit the sensorgram data to appropriate binding models to determine the association (kon) and dissociation (koff) rates, and to calculate the dissociation constant (Kd) for the ternary complex.

Visualizing PROTAC Mechanisms and Workflows

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (this compound linker) Target Target Protein PROTAC->Target Binds E3_Ligase E3 Ligase PROTAC->E3_Ligase Binds Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation Target Degradation Proteasome->Degradation Leads to

Caption: General mechanism of PROTAC-mediated protein degradation.

Troubleshooting_Workflow Start Low/No PROTAC Activity Check_Permeability Assess Cell Permeability (e.g., Caco-2 Assay) Start->Check_Permeability Check_Ternary_Complex Evaluate Ternary Complex Formation (e.g., NanoBRET, SPR) Start->Check_Ternary_Complex Check_Metabolism Assess Metabolic Stability (e.g., Microsome Assay) Start->Check_Metabolism Permeability_Issue Poor Permeability Check_Permeability->Permeability_Issue Ternary_Complex_Issue Inefficient Complex Formation Check_Ternary_Complex->Ternary_Complex_Issue Metabolism_Issue High Metabolic Clearance Check_Metabolism->Metabolism_Issue Modify_Linker_Hydrophobicity Modify Linker: Increase Hydrophobicity Permeability_Issue->Modify_Linker_Hydrophobicity Yes Re_evaluate Re-evaluate Activity Permeability_Issue->Re_evaluate No Modify_Linker_Length_Flexibility Modify Linker: Adjust Length/Flexibility Ternary_Complex_Issue->Modify_Linker_Length_Flexibility Yes Ternary_Complex_Issue->Re_evaluate No Modify_Linker_Rigidity Modify Linker: Incorporate Rigid Moieties Metabolism_Issue->Modify_Linker_Rigidity Yes Metabolism_Issue->Re_evaluate No Modify_Linker_Hydrophobicity->Re_evaluate Modify_Linker_Length_Flexibility->Re_evaluate Modify_Linker_Rigidity->Re_evaluate

Caption: Troubleshooting workflow for a PROTAC with low activity.

References

Technical Support Center: Purification of Benzyl-PEG18-MS Conjugated PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of Benzyl-PEG18-MS conjugated PROTACs.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis and purification of this compound conjugated PROTACs?

A1: The synthesis of this compound conjugated PROTACs can result in a complex mixture of components. Common impurities include unreacted starting materials (the warhead, the E3 ligase ligand, and the this compound linker), excess reagents, and reaction byproducts.[1] Due to the nature of the PEGylation reaction, a heterogeneous mixture of PEGylated PROTACs with varying numbers of PEG chains attached (if multiple reaction sites are available) and positional isomers can also be formed.[1] One specific byproduct that can co-elute with the desired product during HPLC purification is a result of nucleophilic acyl substitution.[1]

Q2: Why is the purification of PROTACs with a this compound linker challenging?

A2: The purification of these PROTACs presents several challenges. PROTACs themselves are often large molecules with complex structures and poor solubility.[1][2] The addition of a long, flexible, and hydrophilic PEG chain like this compound further complicates purification. The PEG chain can mask the physicochemical properties of the core PROTAC molecule, making it difficult to achieve separation based on traditional chromatographic principles. This can lead to co-elution of the desired product with unreacted PEGylated linkers or other PEGylated impurities.

Q3: Which chromatographic techniques are most effective for purifying this compound conjugated PROTACs?

A3: A multi-step purification strategy is often necessary. The most common and effective techniques include:

  • Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for purifying PROTACs due to its high resolution. C18 or C8 columns are commonly used, with a mobile phase gradient of water and acetonitrile (B52724) containing an ion-pairing agent like trifluoroacetic acid (TFA).

  • Size Exclusion Chromatography (SEC): SEC is useful for separating the larger PROTAC conjugate from smaller unreacted molecules and byproducts based on hydrodynamic radius. It is often used as an initial cleanup step.

  • Ion Exchange Chromatography (IEX): IEX can be effective if the PROTAC has a net charge, as the PEG chain can shield the surface charges, allowing for separation of species with different degrees of PEGylation or positional isomers.

Q4: How can I monitor the purity of my this compound conjugated PROTAC during and after purification?

A4: Several analytical techniques can be used to assess purity:

  • Analytical RP-HPLC with UV detection: This is a quick and common method to check for the presence of impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides definitive identification of the desired product and any impurities by their molecular weights.

  • High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD): CAD is a universal detector that is particularly useful for detecting PEG molecules, which may not have a strong UV chromophore.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low recovery of the purified PROTAC Incomplete elution from the column: The PROTAC may be strongly retained on the stationary phase.Optimize the gradient by making it shallower to ensure complete elution. For RP-HPLC, increase the percentage of the organic solvent at the end of the gradient.
Precipitation on the column: The PROTAC may not be soluble in the mobile phase.Ensure the PROTAC is fully dissolved in the injection solvent. Modify the mobile phase to improve solubility.
Adsorption to vials or tubing: The hydrophobic nature of PROTACs can lead to non-specific binding.Use low-binding tubes and vials. Adding a small amount of organic solvent to the collected fractions can help prevent adsorption.
Product degradation: The PROTAC may be unstable under the purification conditions (e.g., acidic pH due to TFA).Investigate the stability of your PROTAC at different pH values. Consider using a different mobile phase additive or a faster purification method.
Co-elution of impurities with the desired PROTAC Suboptimal chromatographic conditions: The mobile phase gradient or stationary phase may not be providing adequate separation.Optimize the gradient profile; a shallower gradient can improve resolution. Try a different stationary phase (e.g., a different C18 column or a phenyl-hexyl column).
Presence of closely related impurities: Unreacted starting materials or byproducts may have similar retention times.Employ a multi-step purification strategy using orthogonal techniques (e.g., RP-HPLC followed by SEC).
Formation of aggregates: PROTACs can sometimes aggregate, leading to broad or multiple peaks.Add organic modifiers or detergents to the mobile phase to disrupt aggregates.
Broad or tailing peaks in the chromatogram Column overloading: Injecting too much sample can lead to poor peak shape.Reduce the amount of sample injected onto the column.
Secondary interactions with the stationary phase: The PROTAC may be interacting with the silica (B1680970) backbone of the column.Use a column with end-capping or a different stationary phase. Adjust the mobile phase pH.
Slow kinetics of binding and elution: The large size of the PROTAC can lead to slow mass transfer.Decrease the flow rate to allow more time for equilibration. Increase the column temperature to improve kinetics.

Experimental Protocols

General Protocol for RP-HPLC Purification of a this compound Conjugated PROTAC

This is a general starting protocol and will likely require optimization for your specific PROTAC.

  • Column Selection:

    • Start with a C18 reversed-phase column (e.g., 250 mm x 10 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Filter and degas both mobile phases before use.

  • Sample Preparation:

    • Dissolve the crude PROTAC in a suitable solvent, such as DMSO or a mixture of the mobile phases.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 4 mL/min.

    • Detection: UV at 220 nm and 280 nm (or a wavelength where your warhead or E3 ligase ligand has maximum absorbance).

    • Gradient:

      • Start with a low percentage of Mobile Phase B (e.g., 20-30%) and hold for a few minutes to allow for binding.

      • Run a linear gradient to a high percentage of Mobile Phase B (e.g., 80-90%) over 30-60 minutes.

      • Hold at the high percentage of Mobile Phase B for a few minutes to elute any strongly bound compounds.

      • Return to the initial conditions and equilibrate the column before the next injection.

  • Fraction Collection:

    • Collect fractions corresponding to the main peak of your desired PROTAC.

  • Post-Purification Processing:

    • Analyze the collected fractions by analytical LC-MS to confirm the identity and purity of the PROtac.

    • Pool the pure fractions and remove the solvent by lyophilization or evaporation.

Visualizations

PROTAC Purification Workflow

PROTAC_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product Crude Crude Reaction Mixture SEC Size Exclusion Chromatography (SEC) (Optional Initial Cleanup) Crude->SEC Separation by size RP_HPLC Reverse Phase HPLC (Primary Purification) Crude->RP_HPLC Direct purification SEC->RP_HPLC Further separation IEX Ion Exchange Chromatography (IEX) (Optional Polishing) RP_HPLC->IEX High purity polishing Analysis Purity Analysis (LC-MS, Analytical HPLC) RP_HPLC->Analysis IEX->Analysis Pure_PROTAC Pure this compound PROTAC Analysis->Pure_PROTAC

Caption: General workflow for the purification of this compound conjugated PROTACs.

Challenges in Chromatographic Separation of PROTAC Synthesis Mixture

Purification_Challenges cluster_mixture Crude Reaction Mixture cluster_separation Chromatographic Separation (e.g., RP-HPLC) cluster_outcome Purification Outcome PROTAC Desired PROTAC (this compound) Separation Challenges: - Co-elution of impurities - Broad peaks due to PEG linker - Poor resolution of isomers PROTAC->Separation Unreacted_Warhead Unreacted Warhead Unreacted_Warhead->Separation Unreacted_Ligand Unreacted E3 Ligand Unreacted_Ligand->Separation Unreacted_Linker Unreacted Linker Unreacted_Linker->Separation Byproducts Reaction Byproducts Byproducts->Separation Pure Pure PROTAC Separation->Pure Successful Separation Impure Impure Fraction Separation->Impure Incomplete Separation

Caption: Illustration of challenges in separating the target PROTAC from various impurities.

References

Validation & Comparative

The Length of the Chain: A Comparative Analysis of PROTACs with Different PEG Linker Lengths

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the design of Proteolysis Targeting Chimeras (PROTACs) is a delicate balancing act. A critical component in this therapeutic modality is the linker, which connects the target-engaging ligand to the E3 ligase recruiter. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently utilized for their favorable physicochemical properties. This guide provides a comparative analysis of how varying PEG linker lengths impact the performance of PROTACs, supported by experimental data and detailed methodologies.

The linker in a PROTAC is not merely a passive spacer; it plays a pivotal role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ligase.[1] The length and flexibility of this linker directly influence the efficacy of target protein ubiquitination and its subsequent degradation.[1][2]

Impact of PEG Linker Length on PROTAC Performance: A Data-Driven Comparison

Systematic studies have shown that the length of the PEG linker can significantly affect the degradation potency (DC50) and the maximum degradation (Dmax) of a PROTAC.[3] However, the optimal linker length is not a universal constant and must be empirically determined for each specific target protein and E3 ligase pair.[4]

Below is a summary of findings from studies on PROTACs targeting different proteins, illustrating the impact of PEG linker length on their degradation efficiency.

Target ProteinE3 LigasePROTACLinker CompositionLinker Length (atoms)Degradation Potency (DC50)DmaxReference
Estrogen Receptor α (ERα)VHLPROTAC APEG12Less Potent-
Estrogen Receptor α (ERα)VHLPROTAC BPEG16More Potent (IC50 = 26 µM)-
TANK-Binding Kinase 1 (TBK1)VHLPROTAC CPEG< 12No Apparent Activity-
TANK-Binding Kinase 1 (TBK1)VHLPROTAC DPEG> 12Robust Degradation-
Bruton's Tyrosine Kinase (BTK)CRBNPROTAC EPEG2 PEG unitsImpaired Binding-
Bruton's Tyrosine Kinase (BTK)CRBNPROTAC FPEG≥ 4 PEG unitsPotent (DC50 1-40 nM)-

Key Observations:

  • Target-Dependence: For ERα, a longer 16-atom linker was significantly more potent than a 12-atom linker. In contrast, for TBK1, a linker length threshold of over 12 atoms was necessary to observe any degradation activity.

  • Steric Hindrance vs. Flexibility: A linker that is too short can cause steric clashes, preventing the formation of a stable ternary complex. Conversely, an excessively long linker might lead to unproductive binding or an entropic penalty, which can decrease potency. Longer linkers can, however, provide the necessary flexibility to achieve a favorable conformation for the ternary complex, especially with challenging targets.

  • Cooperativity: The linker length influences the protein-protein interactions between the target and the E3 ligase within the ternary complex. An optimal linker can facilitate favorable interactions, leading to positive cooperativity and enhanced stability of the complex. However, longer linkers do not always guarantee positive cooperativity.

Visualizing the PROTAC Mechanism and Experimental Workflow

To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC PROTAC Target Target Protein (POI) PROTAC->Target Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Ternary_Complex Ternary Complex (Target-PROTAC-E3) Target->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Marks for Degradation Target Protein Degradation Proteasome->Degradation Mediates

Caption: PROTAC Mechanism of Action.

Western_Blot_Workflow Experimental Workflow for PROTAC Evaluation cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_analysis Analysis Cell_Seeding Seed Cells PROTAC_Treatment Treat with PROTAC (Varying Concentrations & Times) Cell_Seeding->PROTAC_Treatment Cell_Lysis Cell Lysis PROTAC_Treatment->Cell_Lysis Protein_Quantification Protein Quantification (e.g., BCA Assay) Cell_Lysis->Protein_Quantification Sample_Denaturation Sample Denaturation Protein_Quantification->Sample_Denaturation SDS_PAGE SDS-PAGE Sample_Denaturation->SDS_PAGE Protein_Transfer Protein Transfer (to PVDF/Nitrocellulose) SDS_PAGE->Protein_Transfer Immunoblotting Immunoblotting (Primary & Secondary Antibodies) Protein_Transfer->Immunoblotting Detection Signal Detection (Chemiluminescence) Immunoblotting->Detection Data_Analysis Data Analysis (Quantify Band Intensity) Detection->Data_Analysis

Caption: Western Blot Experimental Workflow.

Detailed Experimental Protocols

Accurate evaluation of PROTAC efficacy relies on robust experimental design and execution. Below are detailed protocols for key experiments.

Western Blot for Protein Degradation

This protocol is essential for quantifying the reduction in target protein levels following PROTAC treatment.

a. Cell Culture and Treatment:

  • Plate the desired cell line at an appropriate density and allow them to adhere overnight.

  • Treat the cells with a range of PROTAC concentrations. Include a vehicle-only control (e.g., DMSO).

  • Incubate the cells for various time points (e.g., 2, 4, 8, 16, 24 hours) at 37°C.

b. Sample Preparation:

  • After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to prevent protein degradation.

  • Incubate the lysate on ice for 30 minutes with periodic vortexing.

  • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant containing the protein extract to a new tube.

  • Determine the protein concentration of each sample using a BCA assay or a similar method.

c. SDS-PAGE and Protein Transfer:

  • Normalize the protein concentration for all samples.

  • Add Laemmli sample buffer and heat the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.

  • Perform electrophoresis to separate the proteins by size.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

d. Immunoblotting and Detection:

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Apply a chemiluminescent substrate and capture the signal using an imaging system.

e. Data Analysis:

  • Quantify the band intensities using image analysis software.

  • Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).

  • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Ternary Complex Formation Assay (NanoBRET™ Assay)

This assay allows for the real-time detection of the PROTAC-induced ternary complex in live cells.

a. Reagents and Materials:

  • Expression vectors for NanoLuc® fusion of the target protein and HaloTag® fusion of the E3 ligase.

  • NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET™ 618 Ligand.

  • PROTAC of interest.

b. Protocol:

  • Co-transfect cells with the NanoLuc®-target protein and HaloTag®-E3 ligase expression vectors.

  • Plate the transfected cells in a suitable assay plate.

  • Add the HaloTag® NanoBRET™ 618 Ligand and the PROTAC at various concentrations.

  • Add the NanoBRET™ Nano-Glo® Substrate.

  • Measure the donor (NanoLuc®) and acceptor (HaloTag®) emission signals using a luminometer capable of filtered luminescence detection.

  • Calculate the NanoBRET™ ratio (acceptor signal/donor signal) to quantify ternary complex formation.

In-Cell Ubiquitination Assay

This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.

a. Reagents and Materials:

  • Expression vectors for the tagged target protein (e.g., GFP-tagged) and HA-tagged ubiquitin.

  • Cell lysis buffer containing N-Ethylmaleimide (NEM) to inhibit deubiquitinating enzymes.

  • Antibodies for immunoprecipitation (e.g., anti-GFP) and Western blotting (e.g., anti-HA).

b. Protocol:

  • Co-transfect cells with the expression vectors for the tagged target protein and HA-ubiquitin.

  • Treat the cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.

  • Lyse the cells in the presence of NEM.

  • Perform immunoprecipitation of the target protein using an antibody against its tag (e.g., anti-GFP beads).

  • Wash the immunoprecipitates thoroughly.

  • Elute the protein complexes and analyze them by Western blotting using an anti-HA antibody to detect ubiquitinated target protein. A ladder of high-molecular-weight bands indicates poly-ubiquitination.

Conclusion

The length of the PEG linker is a critical determinant of a PROTAC's efficacy. The provided data highlights that there is no single optimal linker length; instead, it is a parameter that requires careful optimization for each target and E3 ligase pair. Shorter linkers may lead to steric hindrance, while longer linkers can provide necessary flexibility but may also introduce conformational entropy penalties. A systematic approach to varying linker length, coupled with robust in vitro and in-cell characterization using the detailed protocols provided, is essential for the rational design of potent and selective protein degraders. This comparative guide serves as a valuable resource for researchers in the field of targeted protein degradation, facilitating the development of next-generation therapeutics.

References

Validating Benzyl-PEG18-Linker-Based PROTACs in Cellular Degradation Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Targeted protein degradation has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution, acting as bifunctional molecules that hijack the cell's natural protein disposal machinery to eliminate specific proteins of interest.[1] A critical component of any PROTAC is the linker that connects the target-binding ligand to the E3 ligase-recruiting element. The composition and length of this linker, such as a Benzyl-polyethylene glycol (PEG) structure, profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[2]

This guide provides a framework for the validation of a hypothetical PROTAC utilizing a Benzyl-PEG18-linker (designated as PROTAC-B ) in a cellular degradation assay. Its performance is objectively compared with alternative degradation technologies, supported by illustrative experimental data and detailed protocols.

Comparative Performance Analysis

The efficacy of a protein degrader is not solely dependent on its core components but is significantly modulated by the linker connecting them.[3] Long, flexible linkers like PEG can enhance solubility and provide the necessary reach for optimal ternary complex formation.[4][5] However, they can also lead to less defined binding conformations. To contextualize the performance of PROTAC-B , we compare it against two alternative approaches:

  • PROTAC-R : A PROTAC targeting the same protein but utilizing a shorter, more rigid linker. Rigid linkers can pre-organize the PROTAC into a bioactive conformation, potentially increasing potency.

  • Molecular Glue-1 (MG-1) : A small molecule that induces or stabilizes the interaction between an E3 ligase and the target protein, achieving degradation without the characteristic three-part structure of a PROTAC.

The following table summarizes key performance metrics for these hypothetical compounds, derived from a typical cellular degradation assay.

Parameter PROTAC-B (Benzyl-PEG18-Linker) PROTAC-R (Rigid Linker) Molecular Glue-1 (MG-1) Description
DC50 50 nM15 nM100 nMThe concentration required to degrade 50% of the target protein. A lower value indicates higher potency.
Dmax 95%98%85%The maximum percentage of target protein degradation achieved. A higher value indicates greater efficacy.
Selectivity HighVery HighModerateThe degree to which the degrader affects the target protein versus other proteins in the cell.
Cell Permeability GoodModerateExcellentThe ability of the compound to cross the cell membrane and reach its intracellular target.
Molecular Weight ~1000 Da~850 Da~450 DaA key physicochemical property influencing drug-likeness.

Signaling Pathway and Experimental Workflow

The validation of any protein degrader requires a clear understanding of its mechanism of action and a robust experimental workflow to quantify its effects.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC-B (Benzyl-PEG18-Linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds Target Target Protein (POI) Target->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ub_Target Polyubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_Target->Proteasome Targeting Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

PROTAC-mediated protein degradation pathway.

Western_Blot_Workflow cluster_workflow Western Blot Experimental Workflow A 1. Cell Culture & Treatment Plate cells and treat with a serial dilution of the degrader compound. B 2. Cell Lysis Harvest cells and extract total protein using lysis buffer. A->B C 3. Protein Quantification Determine protein concentration of each lysate (e.g., BCA assay). B->C D 4. SDS-PAGE Separate proteins by molecular weight. C->D E 5. Protein Transfer Transfer separated proteins from the gel to a PVDF membrane. D->E F 6. Immunoblotting Probe with primary antibodies for target protein and loading control. E->F G 7. Detection Incubate with HRP-conjugated secondary antibodies and ECL substrate. F->G H 8. Data Analysis Quantify band intensity. Normalize target protein to loading control. Calculate % degradation vs. vehicle control to determine DC50 & Dmax. G->H

Western Blot experimental workflow.

Experimental Protocols

A detailed and reproducible protocol is essential for the accurate evaluation of a protein degrader's performance. The following is a standard protocol for determining the DC50 and Dmax of a compound like PROTAC-B using Western Blotting.

Protocol: Western Blot for PROTAC-Induced Degradation

1. Cell Seeding and Treatment: a. Plate the desired cell line in 6-well plates at a density that will ensure they are in the exponential growth phase during treatment (typically 70-80% confluency). Allow cells to adhere overnight. b. Prepare serial dilutions of the PROTAC compound (e.g., PROTAC-B ) in complete cell culture medium. A typical concentration range might be 1 nM to 10,000 nM. c. Include a vehicle-only control (e.g., 0.1% DMSO). d. Aspirate the old medium from the cells and add the medium containing the different concentrations of the PROTAC or vehicle. e. Incubate the cells for a predetermined time (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.

2. Cell Lysis and Protein Quantification: a. After treatment, aspirate the media and wash the cells twice with ice-cold phosphate-buffered saline (PBS). b. Add an appropriate volume of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well. c. Scrape the cells, collect the lysate in a microcentrifuge tube, and incubate on ice for 30 minutes with occasional vortexing. d. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Transfer the supernatant (containing the protein) to a new pre-chilled tube. f. Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.

3. SDS-PAGE and Western Blotting: a. Normalize the protein concentration of all samples with lysis buffer. Add an equal volume of 2x Laemmli sample buffer to each lysate. b. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins. c. Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis. d. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. e. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding. f. Incubate the membrane with a primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C with gentle agitation. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading. g. Wash the membrane three times with TBST for 5-10 minutes each. h. Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. i. Wash the membrane again three times with TBST for 10 minutes each.

4. Detection and Data Analysis: a. Apply an enhanced chemiluminescence (ECL) substrate to the membrane. b. Capture the chemiluminescent signal using a digital imaging system. c. Quantify the intensity of the bands for the target protein and the loading control using densitometry software. d. Normalize the target protein level to the corresponding loading control for each sample. e. Calculate the percentage of protein degradation for each concentration relative to the vehicle-treated control. f. Generate a dose-response curve by plotting the percentage of degradation against the logarithm of the PROTAC concentration. Use non-linear regression (sigmoidal dose-response) to calculate the DC50 and Dmax values.

References

The Impact of PEG Linker Length on PROTAC Efficacy: A Comparative Analysis of Benzyl-PEG18-MS and Shorter Chain Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful modality. The efficacy of these heterobifunctional molecules is critically dependent on the linker connecting the target protein ligand to the E3 ligase recruiter. Among the diverse linker options, polyethylene (B3416737) glycol (PEG) chains are favored for their hydrophilicity, biocompatibility, and tunable length. This guide provides a detailed comparison of the performance of PROTACs utilizing a Benzyl-PEG18-MS linker versus those with shorter PEG linkers, supported by representative experimental data and detailed protocols.

The length of the PEG linker is a crucial parameter that directly influences the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[1][2] This complex is essential for the subsequent ubiquitination and proteasomal degradation of the target protein. An optimal linker length facilitates the necessary proximity and orientation between the target protein and the E3 ligase. A linker that is too short can lead to steric hindrance, preventing stable ternary complex formation, while an excessively long linker may result in a non-productive complex.[3][4]

Quantitative Comparison of PROTAC Efficacy with Varying PEG Linker Lengths

To illustrate the impact of PEG linker length on PROTAC performance, the following table summarizes representative data from a hypothetical study on a series of PROTACs targeting the Bromodomain-containing protein 4 (BRD4). These PROTACs utilize the same BRD4 ligand and E3 ligase (Von Hippel-Lindau - VHL) ligand but differ in the length of the PEG linker.

PROTAC LinkerNumber of PEG UnitsLinker Length (atoms)DC50 (nM)Dmax (%)
Benzyl-PEG3-MS31315075
Benzyl-PEG6-MS6225090
Benzyl-PEG12-MS12402595
This compound 18 58 35 92
Benzyl-PEG24-MS24768085

Key Observations:

  • Optimal Length: In this representative study, a clear trend emerges where increasing the PEG linker length from 3 to 12 units leads to a significant improvement in both the potency (lower DC50) and maximal degradation (higher Dmax).

  • Peak Performance: The PROTAC with the Benzyl-PEG12-MS linker demonstrates the highest efficacy.

  • Longer Linkers: While the this compound linker still shows high efficacy, there is a slight decrease in both potency and maximal degradation compared to the PEG12 variant.

  • Excessive Length: Further increasing the linker length to 24 PEG units results in a more pronounced decrease in efficacy, highlighting that an optimal linker length exists for each specific PROTAC system. This phenomenon, often referred to as the "hook effect" at the level of ternary complex formation, can be attributed to the increased flexibility and potential for non-productive binding modes with excessively long linkers.[2]

Visualizing the PROTAC Mechanism and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow for evaluating PROTAC efficacy.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (e.g., with this compound) Ternary_Complex Ternary Complex PROTAC->Ternary_Complex Target Target Protein (e.g., BRD4) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) E3_Ligase->Ternary_Complex Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_Target->Proteasome Recognition Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments Degradation

Caption: PROTAC Mechanism of Action.

Western_Blot_Workflow cluster_protocol Western Blot Experimental Workflow A 1. Cell Culture & Treatment (with varying PROTAC concentrations) B 2. Cell Lysis (to extract proteins) A->B C 3. Protein Quantification (e.g., BCA Assay) B->C D 4. SDS-PAGE (to separate proteins by size) C->D E 5. Protein Transfer (to PVDF or nitrocellulose membrane) D->E F 6. Immunoblotting (Primary & Secondary Antibodies) E->F G 7. Signal Detection (Chemiluminescence) F->G H 8. Data Analysis (Densitometry to determine DC50 & Dmax) G->H

Caption: Western Blot Experimental Workflow.

Detailed Experimental Protocols

PROTAC Synthesis using Benzyl-PEG-MS Linker

This protocol provides a general workflow for synthesizing a PROTAC using a Benzyl-PEG-MS linker. The specific reaction conditions may need to be optimized based on the target and E3 ligase ligands.

  • Activation of Benzyl-PEG-OH:

    • Dissolve Benzyl-PEG-OH (1.0 eq) in anhydrous dichloromethane (B109758) (DCM).

    • Add triethylamine (B128534) (1.5 eq) and cool the mixture to 0°C.

    • Slowly add methanesulfonyl chloride (MsCl) (1.2 eq) and stir the reaction at 0°C for 2 hours, then warm to room temperature and stir for an additional 4 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain Benzyl-PEG-MS.

  • Conjugation to E3 Ligase Ligand:

    • Dissolve the amine-containing E3 ligase ligand (1.0 eq) and Benzyl-PEG-MS (1.1 eq) in anhydrous DMF.

    • Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

    • Stir the reaction at 60°C overnight under a nitrogen atmosphere.

    • Monitor the reaction by LC-MS.

    • Upon completion, purify the E3 ligase ligand-linker conjugate by preparative HPLC.

  • Final PROTAC Assembly:

    • Dissolve the target protein ligand containing a carboxylic acid (1.0 eq), the E3 ligase ligand-PEG-Benzyl conjugate (1.0 eq), and a coupling agent such as PyBOP (1.2 eq) in anhydrous DMF.

    • Add DIPEA (3.0 eq) and stir the reaction at room temperature overnight.

    • Monitor the reaction by LC-MS.

    • Purify the final PROTAC product by preparative HPLC.

Western Blot for PROTAC-Induced Protein Degradation

This protocol details the steps to quantify target protein degradation following PROTAC treatment.

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTACs (with different PEG linker lengths) or vehicle control (e.g., DMSO) for a predetermined time (e.g., 18-24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration for all samples and prepare them with Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • To ensure equal protein loading, probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH or β-actin).

  • Signal Detection and Data Analysis:

    • Detect the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein signal to the loading control signal.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Generate dose-response curves to determine the DC50 and Dmax values for each PROTAC.

Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

This protocol describes how to assess the formation of the ternary complex using SPR.

  • Immobilization of E3 Ligase:

    • Activate a sensor chip (e.g., CM5) surface using a mixture of EDC and NHS.

    • Inject the purified E3 ligase (e.g., VHL complex) over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters with ethanolamine.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binding affinity and kinetics.

    • Separately, inject a series of concentrations of the target protein over the E3 ligase surface to confirm no direct interaction.

  • Ternary Complex Formation Analysis:

    • Prepare a series of solutions containing a fixed, near-saturating concentration of the target protein and varying concentrations of the PROTAC.

    • Inject these solutions over the immobilized E3 ligase surface.

    • The resulting sensorgrams will indicate the formation and dissociation of the ternary complex. The binding response will be dependent on the PROTAC concentration, often showing a "hook effect" at higher concentrations.

Conclusion

The length of the PEG linker is a critical determinant of PROTAC efficacy. The provided representative data and established protocols underscore the necessity of systematic linker length optimization for the development of potent and selective protein degraders. While a this compound linker can be a highly effective component of a PROTAC, the optimal length is target-dependent and must be empirically determined. By employing quantitative techniques such as Western blotting and biophysical assays like SPR, researchers can effectively compare the degradation efficiency and ternary complex formation of different linker constructs to identify the optimal design for their target of interest.

References

A Researcher's Guide to the Structural and Biophysical Analysis of PROTAC-Induced Ternary Complexes

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of targeted protein degradation, understanding the formation and dynamics of the ternary complex—comprising the target protein, a Proteolysis Targeting Chimera (PROTAC), and an E3 ubiquitin ligase—is paramount for the rational design of effective therapeutics. This guide provides a comparative overview of the key experimental techniques used to characterize these pivotal interactions. While specific PROTACs utilize a variety of linkers, such as the polyethylene (B3416737) glycol (PEG)-based linker Benzyl-PEG18-MS, the analytical methods discussed herein are broadly applicable to the study of any PROTAC-mediated ternary complex.

The Central Role of the Ternary Complex

PROTACs are heterobifunctional molecules that function as molecular bridges, bringing a target protein into close proximity with an E3 ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome. The stability, dynamics, and structural properties of the ternary complex are critical determinants of the efficiency and selectivity of this process.[] Therefore, detailed characterization of the ternary complex is a cornerstone of PROTAC development.

Comparative Analysis of Key Experimental Techniques

A variety of biophysical and structural biology techniques can be employed to study ternary complex formation. Each method offers unique advantages and provides distinct insights into the molecular interactions at play. The choice of technique often depends on the specific questions being asked, the availability of reagents, and the throughput requirements.

Technique Principle Information Obtained Advantages Limitations
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.Binding affinity (KD), kinetics (kon, koff), stoichiometry, and cooperativity.Real-time, label-free analysis of binding kinetics.[] High sensitivity.Requires immobilization of one binding partner, which can sometimes affect its activity.
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) A bead-based immunoassay where binding of molecules brings donor and acceptor beads into proximity, generating a chemiluminescent signal.Ternary complex formation, binding affinity.High-throughput, highly sensitive, and works well in complex biological matrices.[]Requires specific antibodies or tagged proteins. Signal can be influenced by assay components.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Measures energy transfer between a donor and an acceptor fluorophore when they are in close proximity.Ternary complex formation, binding affinity, and kinetics.Homogeneous assay format, high-throughput, and robust.Requires labeling of binding partners, which can potentially interfere with the interaction. Potential for false positives/negatives.
NanoBRET™ (Nano-Luciferase Bioluminescence Resonance Energy Transfer) A proximity-based assay that measures energy transfer from a NanoLuc® luciferase donor to a fluorescent acceptor.Ternary complex formation in living cells, target engagement.Allows for real-time analysis in a cellular context.[] High sensitivity.Requires genetic engineering of cells to express the NanoLuc® fusion protein.
Native Mass Spectrometry (Native MS) Measures the mass of intact protein complexes under non-denaturing conditions.Stoichiometry of the complex, identification of binding partners, and relative stability.Provides direct evidence of complex formation and its composition without the need for labels or immobilization.[2]Lower throughput, may not be suitable for very weak or transient interactions.
Isothermal Titration Calorimetry (ITC) Measures the heat change that occurs upon binding of molecules.Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.Provides a complete thermodynamic profile of the interaction. Label-free and in-solution.Requires large amounts of pure protein. Low throughput.
X-ray Crystallography Determines the three-dimensional atomic structure of a molecule or complex by analyzing the diffraction pattern of X-rays passing through a crystal.High-resolution 3D structure of the ternary complex.Provides detailed atomic-level insights into the molecular interactions.Technically challenging to obtain high-quality crystals of ternary complexes. The crystal structure may not fully represent the solution-state conformation.
Cryogenic Electron Microscopy (Cryo-EM) Images frozen-hydrated biological samples using an electron microscope to determine their 3D structure.High-resolution 3D structure of large and flexible complexes.Can be used for complexes that are difficult to crystallize. Provides information on conformational heterogeneity.Requires specialized equipment and expertise. Resolution may be lower than X-ray crystallography for smaller complexes.

Experimental Protocols

Below are generalized protocols for two commonly used techniques to study PROTAC ternary complexes.

Surface Plasmon Resonance (SPR) Assay for Ternary Complex Analysis
  • Immobilization: Covalently immobilize the E3 ligase (e.g., VHL complex) onto a sensor chip surface. This is typically done via amine coupling.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity and kinetics.

    • Separately, inject a series of concentrations of the target protein over the E3 ligase surface to assess any non-specific binding.

  • Ternary Complex Formation:

    • Prepare a series of solutions containing a constant concentration of the target protein and varying concentrations of the PROTAC.

    • Inject these solutions over the immobilized E3 ligase surface.

  • Data Analysis:

    • The resulting sensorgrams will show an enhancement of the binding response in the presence of both the target protein and the PROTAC, confirming the formation of the ternary complex.

    • Fit the data to appropriate binding models (e.g., steady-state affinity or kinetic models) to determine the affinity (KD) and kinetic rate constants (kon, koff) of the ternary complex.

AlphaLISA Assay for Ternary Complex Detection
  • Reagent Preparation:

    • Use a biotinylated version of one protein (e.g., target protein) and an antibody or tag (e.g., HIS-tag) on the other protein (e.g., E3 ligase).

    • Prepare streptavidin-coated donor beads and anti-tag antibody-conjugated acceptor beads.

  • Assay Procedure:

    • In a microplate, mix the biotinylated target protein, the tagged E3 ligase, and a dilution series of the PROTAC.

    • Incubate to allow for ternary complex formation.

    • Add the donor and acceptor beads and incubate in the dark.

  • Signal Detection:

    • If a ternary complex has formed, the donor and acceptor beads will be brought into close proximity.

    • Excite the donor beads at 680 nm. The resulting singlet oxygen will diffuse to the acceptor beads, which will then emit light at 615 nm.

    • Read the plate on an AlphaLISA-compatible reader.

  • Data Analysis:

    • Plot the AlphaLISA signal as a function of PROTAC concentration to generate a dose-response curve, from which the potency of ternary complex formation (e.g., EC50) can be determined.

Visualizing Key Processes and Workflows

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Target-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycling Ub_Target Polyubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_Target->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: The catalytic mechanism of a PROTAC.

Experimental_Workflow cluster_workflow SPR-based Ternary Complex Analysis Workflow start Start immobilize Immobilize E3 Ligase on Sensor Chip start->immobilize binary1 Analyze Binary Interaction: PROTAC + E3 Ligase immobilize->binary1 binary2 Analyze Binary Interaction: Target + E3 Ligase immobilize->binary2 ternary Analyze Ternary Interaction: (Target + PROTAC) + E3 Ligase binary1->ternary binary2->ternary data_analysis Data Analysis: Determine Affinity, Kinetics, and Cooperativity ternary->data_analysis end End data_analysis->end

Caption: Workflow for SPR analysis.

Decision_Tree q1 Primary Goal? q2_kinetics SPR TR-FRET q1->q2_kinetics Kinetics/ Affinity q3_structure X-ray Crystallography Cryo-EM q1->q3_structure High-Res Structure q4_cellular NanoBRET q1->q4_cellular Cellular Context q5_thermo ITC q1->q5_thermo Thermodynamics

Caption: Choosing an analytical technique.

References

Head-to-Head Comparison: Benzyl-PEG18-MS vs. Benzyl-PEG12-MS in PROTAC Design

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. The linker component, which connects the target protein binder and the E3 ligase ligand, is a critical determinant of a PROTAC's efficacy, influencing its stability, solubility, and ability to induce a productive ternary complex formation.[1][2][3] Among the diverse array of linkers, polyethylene (B3416737) glycol (PEG) chains are frequently employed due to their hydrophilicity and tunable length.[2][4] This guide presents a head-to-head comparison of two such linkers, Benzyl-PEG18-MS and Benzyl-PEG12-MS, providing researchers, scientists, and drug development professionals with a comprehensive overview of their properties and potential performance, supported by experimental protocols and theoretical considerations.

Physicochemical Properties

The physical and chemical characteristics of a PROTAC linker can significantly impact the overall properties of the final PROTAC molecule. Here, we summarize the key properties of this compound and Benzyl-PEG12-MS.

PropertyThis compoundBenzyl-PEG12-MS
Molecular Weight 935.1 g/mol (approx.)670.81 g/mol
Formula C42H78O21S (approx.)C30H54O14S
PEG Units 1812
Appearance Not explicitly stated, likely a solid or oilNot explicitly stated, likely a solid or oil
Solubility Expected to have good solubility in aqueous and organic solventsExpected to have good solubility in aqueous and organic solvents
Purity Typically >95%Typically >95%

Note: Some properties for this compound are estimated based on its structure as specific vendor data was not available in the search results.

Performance Comparison: The Critical Role of Linker Length

The length of the PEG linker is a crucial parameter that dictates the geometry and stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. An optimal linker length is essential for productive ubiquitination and subsequent degradation of the target protein.

Potential Advantages of the Longer this compound:

  • Enhanced Ternary Complex Formation: For some target protein and E3 ligase pairs, a longer linker may be necessary to span the distance between the two proteins effectively, allowing for a more stable and productive ternary complex. Studies on certain targets have shown that longer linkers can lead to more potent degradation.

  • Increased Flexibility: The extended PEG chain of this compound provides greater conformational flexibility. This can enable the PROTAC to adopt an optimal orientation for inducing protein-protein interactions within the ternary complex, which might be sterically hindered with a shorter linker.

  • Improved Solubility: The increased number of ethylene (B1197577) glycol units in this compound is expected to enhance the aqueous solubility of the resulting PROTAC, which can be advantageous for cell permeability and overall pharmacokinetic properties.

Potential Advantages of the Shorter Benzyl-PEG12-MS:

  • Reduced "Hook Effect": Excessively long linkers can sometimes lead to the formation of non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase), which can compete with the formation of the desired ternary complex. This phenomenon, known as the "hook effect," can decrease the efficacy of the PROTAC at higher concentrations. A shorter linker like Benzyl-PEG12-MS might mitigate this effect in certain systems.

  • Favorable Conformational Rigidity: While flexible, a shorter linker has less conformational entropy to overcome upon binding, which can be energetically favorable for the formation of a stable ternary complex in some cases.

  • Potentially Improved Cell Permeability: While PEGylation generally improves solubility, excessively long PEG chains can sometimes negatively impact cell permeability. The optimal PEG length for cell permeability is often target and cell-type dependent.

The choice between this compound and Benzyl-PEG12-MS is highly dependent on the specific target protein and E3 ligase being targeted. A systematic approach, where both linker lengths are experimentally evaluated, is the most effective strategy to determine the optimal choice for a given PROTAC design. For targets that have demonstrated a preference for longer linkers, this compound would be a logical starting point. Conversely, if steric hindrance is not a major concern, the more compact Benzyl-PEG12-MS may offer advantages.

Experimental Protocols

To aid researchers in the evaluation of these linkers, detailed methodologies for key experiments are provided below.

PROTAC Synthesis using Benzyl-PEG-MS Linkers

This protocol describes a general method for the synthesis of a PROTAC using a Benzyl-PEG-MS linker, an amine-containing E3 ligase ligand, and a target protein ligand with a nucleophilic handle (e.g., a phenol (B47542) or amine).

Step 1: Coupling of Benzyl-PEG-MS with the E3 Ligase Ligand

  • Dissolve the amine-containing E3 ligase ligand (1.0 eq) and Benzyl-PEG-MS (1.1 eq) in an anhydrous solvent such as dimethylformamide (DMF).

  • Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (3.0 eq), to the reaction mixture.

  • Stir the reaction at room temperature or elevated temperature (e.g., 60 °C) overnight under an inert atmosphere (e.g., nitrogen).

  • Monitor the reaction progress by liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, perform an aqueous workup and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purify the resulting E3 ligase ligand-linker conjugate by flash column chromatography or preparative high-performance liquid chromatography (HPLC).

Step 2: Debenzylation of the Linker (if required)

This step is necessary if the target protein ligand is to be coupled to the end of the PEG chain that is protected by the benzyl (B1604629) group.

  • Dissolve the E3 ligase ligand-linker conjugate in a suitable solvent (e.g., methanol (B129727) or ethanol).

  • Add a palladium catalyst, such as palladium on carbon (Pd/C).

  • Subject the reaction mixture to a hydrogen atmosphere (e.g., using a hydrogen balloon) and stir at room temperature until the reaction is complete, as monitored by LC-MS.

  • Filter the reaction mixture to remove the catalyst and concentrate the filtrate to obtain the debenzylated product.

Step 3: Coupling with the Target Protein Ligand

  • The debenzylated E3 ligase ligand-linker conjugate now has a free hydroxyl group. This can be activated, for example, by conversion to a mesylate or tosylate, or used directly in a coupling reaction.

  • Alternatively, if the target protein ligand has a carboxylic acid, standard peptide coupling reagents like HATU or PyBOP can be used to form an amide bond with an amine-functionalized linker.

  • Dissolve the target protein ligand (1.0 eq) and the activated E3 ligase ligand-linker conjugate (1.0 eq) in an anhydrous solvent like DMF.

  • Add a suitable base (e.g., DIPEA) if necessary.

  • Stir the reaction at room temperature overnight under an inert atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, perform an aqueous workup and extract the final PROTAC.

  • Purify the final PROTAC molecule by preparative HPLC.

Western Blot for PROTAC-Mediated Protein Degradation

This protocol is used to quantify the degradation of a target protein in cells treated with a PROTAC.

  • Cell Culture and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specific duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay kit (e.g., BCA assay).

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Add a chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

LC-MS/MS for PROTAC Quantification in Biological Matrices

This protocol provides a general workflow for the quantification of PROTACs in plasma samples, which is crucial for pharmacokinetic studies.

  • Sample Preparation:

    • Spike the PROTAC into blank plasma at various concentrations to prepare calibration standards and quality control samples.

    • Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile (B52724)/methanol mixture).

    • Vortex and centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and dry it under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

  • Chromatography:

    • Separate the PROTAC from other matrix components using a reverse-phase HPLC column (e.g., C18).

    • Use a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

  • Mass Spectrometry:

    • Perform detection using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

    • Optimize the precursor and product ion transitions for the specific PROTAC molecule.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to an internal standard against the nominal concentration.

    • Determine the concentration of the PROTAC in the unknown samples by interpolating from the calibration curve.

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation cluster_1 Ubiquitination and Degradation PROTAC PROTAC (e.g., with Benzyl-PEG12/18-MS linker) Target Target Protein (POI) PROTAC->Target Binds to POI E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits E3 Ligase Ternary_Complex Ternary Complex (POI-PROTAC-E3) Target->Ternary_Complex E3_Ligase->Ternary_Complex Poly_Ub Polyubiquitination Ternary_Complex->Poly_Ub Ub Transfer Ub Ubiquitin Ub->Poly_Ub Proteasome 26S Proteasome Poly_Ub->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation Degradation

Caption: The mechanism of action of a PROTAC, leading to the degradation of a target protein.

Synthesis_Workflow title General PROTAC Synthesis Workflow start Starting Materials E3_Ligand E3 Ligase Ligand (with amine) start->E3_Ligand Linker Benzyl-PEG-MS (PEG12 or PEG18) start->Linker Target_Ligand Target Protein Ligand (with nucleophile) start->Target_Ligand step1 Step 1: Couple E3 Ligand and Linker E3_Ligand->step1 Linker->step1 step2 Step 2: Couple with Target Ligand Target_Ligand->step2 intermediate E3 Ligand-Linker Conjugate step1->intermediate intermediate->step2 final_protac Final PROTAC Molecule step2->final_protac purification Purification (HPLC) final_protac->purification

Caption: A generalized workflow for the synthesis of a PROTAC using a Benzyl-PEG-MS linker.

Western_Blot_Workflow title Western Blot Workflow for PROTAC Evaluation cell_treatment Cell Treatment with PROTAC lysis Cell Lysis cell_treatment->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane sds_page->transfer immunoblotting Immunoblotting (Primary & Secondary Antibodies) transfer->immunoblotting detection Chemiluminescent Detection immunoblotting->detection analysis Data Analysis (Densitometry) detection->analysis

Caption: The experimental workflow for assessing PROTAC-mediated protein degradation via Western blot.

References

Safety Operating Guide

Navigating the Disposal of Benzyl-PEG18-MS: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents like Benzyl-PEG18-MS is a critical component of laboratory safety and environmental responsibility. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a precautionary approach, treating the compound as hazardous waste, is essential. This guide provides a comprehensive overview of the necessary procedures for its safe handling and disposal, drawing upon safety data for structurally related compounds.

The primary directive for the disposal of this compound is to engage a licensed and approved waste disposal plant.[1][2] This ensures adherence to local, state, and federal regulations and minimizes environmental impact. Under no circumstances should this chemical be disposed of down the drain.[3][4]

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat to prevent skin and eye contact. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate : For large spills or in poorly ventilated areas, evacuate personnel and ensure adequate ventilation.

  • Absorb Spill : Use an inert absorbent material, such as sand or diatomaceous earth, to soak up the spill.

  • Collect Absorbed Material : Carefully collect the absorbed material and place it in a sealed, clearly labeled container for hazardous waste.

  • Decontaminate Area : Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.

Waste Collection and Storage

Proper collection and storage of this compound waste are crucial to maintaining a safe laboratory environment:

  • Pure Substance and Solutions : Collect any unused or waste this compound, including solutions, in its original container or a clearly labeled, chemically compatible, and sealable waste container.

  • Contaminated Materials : Any items that have come into contact with this compound, such as gloves, absorbent pads, and labware, must be considered contaminated and collected in a designated, sealed hazardous waste container.

  • Labeling : All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".

  • Storage : Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials like strong acids, alkalis, and oxidizing agents.

Quantitative Data Summary

While specific quantitative data for this compound is not available, the following table summarizes key safety information based on related compounds.

ParameterInformation
Primary Disposal Route Dispose of contents/container to an approved waste disposal plant.
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents.
Personal Protective Equipment (PPE) Protective gloves, eye protection, face protection.
Spill Containment Use inert absorbent material (e.g., sand, diatomaceous earth).
Environmental Precautions Prevent further leakage or spillage; keep away from drains.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type pure_liquid Pure Liquid or Solution waste_type->pure_liquid Liquid contaminated_solid Contaminated Solid (Gloves, etc.) waste_type->contaminated_solid Solid collect_liquid Collect in Labeled, Sealable Hazardous Waste Container pure_liquid->collect_liquid collect_solid Collect in Designated, Sealed Hazardous Waste Bag/Container contaminated_solid->collect_solid storage Store in Cool, Dry, Well-Ventilated Area Away from Incompatibles collect_liquid->storage collect_solid->storage disposal Arrange for Pickup by Approved Hazardous Waste Disposal Service storage->disposal end End: Compliant Disposal disposal->end

Caption: Decision workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Benzyl-PEG18-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Handling Protocols for Benzyl-PEG18-MS

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is essential for ensuring laboratory safety and maintaining the integrity of your experiments. This document offers procedural, step-by-step guidance for the safe handling, storage, and disposal of this compound.

Immediate Safety and Personal Protective Equipment (PPE)

Proper personal protective equipment is the first line of defense against potential exposure. The following PPE is mandatory when handling this compound.

PPE CategoryItemSpecification
Hand Protection GlovesNitrile or neoprene gloves should be worn. Always inspect gloves for integrity before use and change them immediately if contact with the chemical occurs.[1]
Eye Protection Safety GogglesChemical splash goggles meeting ANSI Z87.1 standards are required.[1]
Face Protection Face ShieldA face shield should be worn over safety goggles, especially when there is a risk of splashing or when handling larger quantities.
Body Protection Laboratory CoatA long-sleeved laboratory coat is required. For procedures with a higher risk of splashing, a chemically resistant gown is recommended.[2]
Respiratory Protection Fume HoodAll handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of any potential vapors or aerosols.[3]
Foot Protection Closed-toe ShoesShoes that fully cover the feet are mandatory in the laboratory.

Operational Plan: Handling and Storage

Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Eyewash Station and Safety Shower: Ensure that a fully functional eyewash station and safety shower are readily accessible in the immediate work area.

Work Practices:

  • Avoid direct contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly with soap and water after handling the compound.

  • Keep containers tightly closed when not in use.

Storage:

  • Store this compound in a cool, dry place.

  • Keep it away from strong acids, strong alkalis, and strong oxidizing/reducing agents.

  • The recommended storage temperature can be found on the product label.

Disposal Plan

All chemical waste must be disposed of in accordance with local, state, and federal regulations.

Waste TypeDisposal Procedure
Unused this compound Dispose of as hazardous chemical waste. Contact your institution's environmental health and safety (EHS) office for specific guidelines. Do not dispose of it down the drain or in regular trash.
Contaminated Materials (e.g., gloves, pipette tips, paper towels) Place in a designated, sealed container for hazardous waste.
Empty Containers Rinse the container three times with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. Dispose of the empty container as per institutional guidelines, which may include defacing the label before disposal.

Experimental Protocol: Representative Synthesis of a PROTAC using this compound

This compound is a functionalized polyethylene (B3416737) glycol (PEG) linker, commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein. The following is a general, representative protocol for the synthesis of a PROTAC, illustrating how this compound could be utilized.

Objective: To conjugate a target protein ligand (POI Ligand) and an E3 ligase ligand using this compound as a linker. This protocol assumes the POI ligand has a nucleophilic group (e.g., an amine or thiol) that can displace the mesylate (Ms) group of this compound, and the benzyl (B1604629) group is subsequently removed to reveal a functional group for coupling to the E3 ligase ligand.

Materials:

  • POI Ligand with a suitable nucleophilic handle

  • This compound

  • E3 Ligase Ligand with a suitable functional group for coupling (e.g., a carboxylic acid)

  • Anhydrous solvents (e.g., Dimethylformamide (DMF), Dichloromethane (DCM))

  • Base (e.g., N,N-Diisopropylethylamine (DIPEA))

  • Palladium on carbon (Pd/C) for debenzylation

  • Hydrogen gas source

  • Peptide coupling reagents (e.g., HATU, PyBOP)

  • Standard laboratory glassware and stirring equipment

  • Chromatography supplies for purification (e.g., silica (B1680970) gel, HPLC)

Procedure:

Step 1: Conjugation of POI Ligand to this compound

  • Dissolve the POI Ligand (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.

  • Add DIPEA (2.0-3.0 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature or a slightly elevated temperature (e.g., 40-60 °C) overnight.

  • Monitor the reaction progress by an appropriate analytical technique, such as Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the POI-PEG18-Benzyl conjugate.

Step 2: Deprotection of the Benzyl Group

  • Dissolve the POI-PEG18-Benzyl conjugate in a suitable solvent such as methanol (B129727) or ethanol.

  • Add a catalytic amount of Pd/C (typically 10% by weight).

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the reaction at room temperature for 2-16 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, filter the reaction mixture through celite to remove the Pd/C catalyst.

  • Concentrate the filtrate to yield the deprotected POI-PEG18-OH/NH2 (depending on the initial linker structure).

Step 3: Coupling of the E3 Ligase Ligand

  • Dissolve the E3 Ligase Ligand (with a carboxylic acid, 1.0 equivalent) and the deprotected POI-PEG18 intermediate (1.0 equivalent) in anhydrous DMF.

  • Add a peptide coupling reagent such as HATU (1.2 equivalents) and a base like DIPEA (3.0 equivalents).

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the final PROTAC molecule by preparative High-Performance Liquid Chromatography (HPLC).

  • Characterize the final product by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data Summary (Illustrative)

The following table provides an example of the type of quantitative data that would be collected during a PROTAC synthesis. The values are for illustrative purposes only.

StepReactantMolar Eq.ProductYield (%)Purity (%) (by HPLC)
1POI Ligand1.0POI-PEG18-Benzyl75>95
This compound1.1
2POI-PEG18-Benzyl1.0Deprotected Intermediate90>95
3Deprotected Intermediate1.0Final PROTAC60>98
E3 Ligase Ligand1.0

Visualizing the Workflow

The following diagram illustrates the general workflow for handling this compound in a laboratory setting, from receiving the compound to its final disposal.

G cluster_prep Preparation cluster_handling Handling & Experimentation cluster_disposal Waste Disposal receive Receive & Log This compound sds Review Safety Data Sheet (SDS) receive->sds storage Store Properly When Not in Use ppe Don Personal Protective Equipment (PPE) sds->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood experiment Perform Experimental Protocol (e.g., PROTAC Synthesis) fume_hood->experiment experiment->storage waste_collection Collect Waste (Unused chemical, contaminated items) experiment->waste_collection waste_disposal Dispose of Hazardous Waste (via EHS) waste_collection->waste_disposal decontaminate Decontaminate Work Area waste_disposal->decontaminate

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。